molecular formula C8H9BrN2O2 B1331253 4-bromo-N,N-dimethyl-3-nitroaniline CAS No. 70076-04-9

4-bromo-N,N-dimethyl-3-nitroaniline

Cat. No.: B1331253
CAS No.: 70076-04-9
M. Wt: 245.07 g/mol
InChI Key: NMLRNMMRKWXQLD-UHFFFAOYSA-N
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Description

4-bromo-N,N-dimethyl-3-nitroaniline is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLRNMMRKWXQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352167
Record name 4-bromo-N,N-dimethyl-3-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70076-04-9
Record name 4-bromo-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-BROMO-3-NITROPHENYL)-N,N-DIMETHYLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-bromo-N,N-dimethyl-3-nitroaniline, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the nitration of N,N-dimethylaniline to yield N,N-dimethyl-3-nitroaniline, followed by the selective bromination of this intermediate to afford the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows to aid in laboratory implementation.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and the target compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
N,N-DimethylanilineC₈H₁₁N121.182121-69-7
N,N-Dimethyl-3-nitroanilineC₈H₁₀N₂O₂166.1857-61[1][2]619-31-8[1][3]
This compoundC₈H₉BrN₂O₂245.07[4]Not available70076-04-9[4]

Table 2: Spectroscopic Data

Compound¹H NMR¹³C NMRMass SpectrometryInfrared (IR)
N,N-Dimethyl-3-nitroaniline Available[5]Available[5]Available[5]Conforms to structure[1]
This compound Not availableNot availableNot availableNot available

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step electrophilic aromatic substitution sequence.

Synthesis_Pathway Synthesis of this compound Start N,N-Dimethylaniline Intermediate N,N-Dimethyl-3-nitroaniline Start->Intermediate HNO₃, H₂SO₄ 5-10°C Final This compound Intermediate->Final Br₂, Acetic Acid (or NBS) Nitration_Workflow Workflow for the Synthesis of N,N-Dimethyl-3-nitroaniline cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare Dimethylaniline Sulfate Solution C Dropwise addition of Nitrating Mixture (5-10°C) A->C B Prepare Nitrating Mixture B->C D Stir for 1 hour at 5-10°C C->D E Quench with Ice-Water D->E F Neutralize with NH₄OH to pH ~3 E->F G Filter Precipitate F->G H Recrystallize from Ethanol G->H Bromination_Workflow Proposed Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve N,N-Dimethyl-3-nitroaniline in Acetic Acid B Dropwise addition of Bromine in Acetic Acid A->B C Monitor by TLC B->C D Precipitate in Cold Water C->D E Quench with Sodium Bisulfite D->E F Filter Precipitate E->F G Recrystallize F->G

References

An In-Depth Technical Guide to 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N,N-dimethyl-3-nitroaniline, identified by CAS number 70076-04-9, is a substituted aromatic amine. Its structure incorporates a benzene ring functionalized with a bromine atom, a dimethylamino group, and a nitro group. This combination of functional groups suggests its potential utility as a building block or intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and other specialized chemical compounds. This guide provides a summary of the available chemical and physical properties, alongside proposed experimental workflows for its synthesis and characterization. It is important to note that publicly available experimental data for this specific compound is limited, and much of the information is based on data from chemical suppliers and computational models.

Chemical and Physical Properties

The fundamental identifying and computed properties of this compound are summarized below. Experimental physical properties such as melting and boiling points are not widely reported in public literature.

PropertyValueSource
CAS Number 70076-04-9[1][2]
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [1][2]
IUPAC Name This compound
Synonym(s) N-(4-BROMO-3-NITROPHENYL)-N,N-DIMETHYLAMINE[1]
SMILES CN(C)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][1]
Appearance Not specified
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Purity (Typical) ≥98%[1]
Computational Data

Computationally derived descriptors provide insight into the molecule's potential behavior in various chemical and biological systems.

DescriptorValueSource
Topological Polar Surface Area (TPSA) 46.38 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.4233[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]
Spectroscopic Data

Experimental Protocols

Proposed Synthesis Pathway

Reaction: Nitration of 4-bromo-N,N-dimethylaniline.

  • Starting Material: 4-bromo-N,N-dimethylaniline

  • Reagents: Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure (General):

    • Dissolve 4-bromo-N,N-dimethylaniline in a suitable solvent, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) using an ice bath.

    • Add the nitrating mixture dropwise while maintaining the low temperature and stirring vigorously.

    • After the addition is complete, allow the reaction to proceed at low temperature for a specified time.

    • Carefully quench the reaction by pouring the mixture over crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.

    • Isolate the solid product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a hypothetical protocol and requires laboratory optimization and safety assessment. Side products, such as the isomer 2-nitro-4-bromo-N,N-dimethylaniline, may also be formed.

G cluster_synthesis Proposed Synthesis Workflow SM 4-bromo-N,N-dimethylaniline (Starting Material) Solvent Dissolve in H₂SO₄ at 0-5°C SM->Solvent Nitration Add HNO₃/H₂SO₄ dropwise Solvent->Nitration Quench Quench on Ice & Neutralize Nitration->Quench Isolation Filter & Wash Crude Product Quench->Isolation Purification Recrystallize (e.g., Ethanol) Isolation->Purification Product This compound (Final Product) Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization and Analysis

For any newly synthesized or procured batch of this compound, a thorough analytical workflow is essential to confirm its identity, purity, and structure.

G cluster_characterization Analytical Workflow for Characterization cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Sample Synthesized Product NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR FT-IR (Functional Groups) Sample->IR HPLC HPLC / GC (Purity %) Sample->HPLC MP Melting Point (Purity Indication) Sample->MP Final Confirmed Structure & Purity

Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the chemical's structure, which contains functional groups of known toxicity (aromatic amine, nitro compound, organobromide).

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Toxicology: Aromatic amines and nitro compounds are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. Assume the compound is toxic and handle with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]

Researchers should consult the SDS for structurally similar compounds (e.g., other bromo-nitroanilines) to inform their risk assessment until a specific SDS for this compound becomes available.

References

A Comprehensive Technical Guide to 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70076-04-9

This technical guide provides an in-depth overview of 4-bromo-N,N-dimethyl-3-nitroaniline, catering to researchers, scientists, and professionals in drug development. The document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications as a chemical intermediate.

Compound Identification and Properties

This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a bromo group, a dimethylamino group, and a nitro group. The specific CAS number for this compound is 70076-04-9.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70076-04-9[1]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1]
Synonym N-(4-BROMO-3-NITROPHENYL)-N,N-DIMETHYLAMINE[1]
Topological Polar Surface Area (TPSA) 46.38 Ų[1]
LogP (calculated) 2.4233[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Synthesis and Experimental Protocol

Below is a proposed workflow and a detailed experimental protocol for this synthesis, based on standard procedures for the nitration of aromatic compounds.[3][4]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product A 4-bromo-N,N-dimethylaniline C Electrophilic Aromatic Substitution (Nitration) A->C Substrate B Nitrating Mixture (HNO₃ + H₂SO₄) B->C Reagent D Quenching with Ice-water C->D Reaction Mixture E Neutralization (e.g., NaHCO₃) D->E F Extraction with Organic Solvent E->F G Purification (e.g., Crystallization) F->G H This compound G->H

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic nitration of 4-bromo-N,N-dimethylaniline.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a carefully measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: Dissolve 4-bromo-N,N-dimethylaniline (1 equivalent) in a minimal amount of concentrated sulfuric acid in a round-bottom flask. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the aniline derivative over 30-60 minutes. It is critical to maintain the low temperature to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product, this compound.

Potential Applications and Logical Relationships

Given its structure, this compound is not typically an end-product but serves as a valuable intermediate in multi-step organic synthesis. The functional groups (bromo, nitro, and dimethylamino) offer multiple reaction sites for further chemical modifications. For instance, the nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions. Such compounds are often key building blocks in the synthesis of pharmaceuticals and dyes.[5][6][7]

G A This compound (Intermediate) B Further Chemical Transformations (e.g., Reduction, Cross-Coupling) A->B C Active Pharmaceutical Ingredients (APIs) B->C D Dyes & Pigments B->D E Specialty Chemicals B->E

Figure 2: Role as an intermediate in chemical synthesis.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the data for structurally similar compounds like 4-bromo-N,N-dimethylaniline and various nitroanilines, a high degree of caution is warranted.[8][9][10] The following table summarizes the likely hazards.

Table 2: Anticipated Hazard Profile

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or fume hood.[9]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
Stability The product is expected to be stable under normal conditions.Avoid incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Handling Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

Signaling Pathways

There is no information available in the provided search results to suggest that this compound is directly involved in specific biological or signaling pathways. As a synthetic intermediate, it is not expected to have well-characterized biological activity itself but is used to construct larger, potentially bioactive molecules. Therefore, no signaling pathway diagram can be provided.

References

"4-bromo-N,N-dimethyl-3-nitroaniline" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-bromo-N,N-dimethyl-3-nitroaniline

This technical guide provides a detailed overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1][2]
CAS Number 70076-04-9[1][2]

Experimental Protocols

Synthesis of 4-bromo-N,N-dimethylaniline

This protocol describes the preparation of 4-bromo-N,N-dimethylaniline from N,N-dimethylaniline and bromine.

Materials:

  • N,N-dimethylaniline

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.[3]

  • Separately, dissolve 6.6 g of bromine in glacial acetic acid.[3]

  • Gradually add the bromine solution to the N,N-dimethylaniline solution.[3]

  • Upon completion of the reaction, dilute the resulting solution with water. This will cause the precipitation of 4-bromo-N,N-dimethylaniline.[3]

  • Filter the precipitate from the solution.[3]

  • Recrystallize the collected solid from alcohol to yield purified 4-bromo-N,N-dimethylaniline.[3]

Compound Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of this compound, from initial synthesis to final property determination.

A Synthesis of This compound B Purification A->B Crude Product C Structure Elucidation B->C Purified Compound D Molecular Formula Determination C->D Elemental Analysis E Molecular Weight Measurement C->E Mass Spectrometry

References

Spectral Analysis of 4-bromo-N,N-dimethyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the organic compound 4-bromo-N,N-dimethyl-3-nitroaniline (CAS No: 70076-04-9, Molecular Formula: C8H9BrN2O2). Due to the limited availability of experimental spectra in public databases, this guide leverages predictive models to offer valuable insights into the compound's structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2d1HAr-H
~7.4 - 7.7dd1HAr-H
~7.0 - 7.3d1HAr-H
~2.7 - 3.1s6HN(CH₃)₂

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~150 - 155Ar-C (C-N(CH₃)₂)
~145 - 150Ar-C (C-NO₂)
~130 - 135Ar-CH
~125 - 130Ar-CH
~120 - 125Ar-C (C-Br)
~115 - 120Ar-CH
~40 - 45N(CH₃)₂
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch (CH₃)
~1600 - 1580StrongAromatic C=C Stretch
~1530 - 1500StrongAsymmetric NO₂ Stretch
~1480 - 1440MediumAromatic C=C Stretch
~1350 - 1330StrongSymmetric NO₂ Stretch
~1250 - 1150StrongC-N Stretch (Aromatic Amine)
~1050 - 1000MediumC-Br Stretch
~900 - 675StrongAromatic C-H Bending (Out-of-plane)
Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
245/247High[M]⁺ (Molecular ion peak with bromine isotopes)
230/232Medium[M - CH₃]⁺
199/201Medium[M - NO₂]⁺
120High[M - Br - NO₂]⁺
77Medium[C₆H₅]⁺
42High[C₂H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the infrared spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical flow of spectral analysis and a typical experimental workflow.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Structural Elucidation of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Relationship between spectral techniques and structural information.

Experimental_Workflow start Start sample_prep Sample Preparation start->sample_prep nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq data_proc Data Processing & Analysis nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc struct_elucid Structure Confirmation data_proc->struct_elucid end End struct_elucid->end

A general experimental workflow for spectral analysis.

An In-Depth Technical Guide to 4-bromo-N,N-dimethyl-3-nitroaniline: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-N,N-dimethyl-3-nitroaniline. Due to the limited availability of experimental data for this specific compound, this document also includes data from structurally related analogs to provide a comparative context. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, based on established chemical transformations.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be inferred from supplier specifications and computational models. To offer a broader perspective, the properties of several structurally similar compounds are also presented.

Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂ChemScene[1]
Molecular Weight 245.07 g/mol ChemScene[1]
CAS Number 70076-04-9ChemScene[1]
Topological Polar Surface Area (TPSA) 46.38 ŲChemScene[1]
logP 2.4233ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Conditions 4°C, protect from lightChemScene[1]
Comparative Physical Properties of Related Anilines

The physical appearance and melting/boiling points of this compound can be estimated by comparing it with related substituted anilines.

CompoundAppearanceMelting Point (°C)Boiling Point (°C)Solubility
4-bromo-3-nitroaniline Yellow to dark brown crystalline powder128 - 132299.7 ± 20.0Not specified
N,N-dimethyl-3-nitroaniline Orange to orange-red crystalline powder59 - 60Not specifiedInsoluble in water
4-bromo-N,N-dimethylaniline Solid, white crystalline solid52 - 54264Partially soluble in organic solvents, insoluble in water.[2][3]
2-bromo-N,N-dimethyl-4-nitroaniline Not specifiedNot specifiedNot specifiedNot specified

Based on these related compounds, this compound is expected to be a colored (likely yellow to orange) crystalline solid at room temperature. Its melting point is likely to be in a similar range to its isomers and related structures.

Proposed Synthesis of this compound

Experimental Protocol: N,N-dimethylation of 4-bromo-3-nitroaniline

This protocol is adapted from established methods for the N,N-dimethylation of substituted anilines.

Materials:

  • 4-bromo-3-nitroaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-3-nitroaniline (1.0 equivalent) and paraformaldehyde (3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: To this suspension, add sodium cyanoborohydride (2.0 equivalents).

  • Acidification: Cool the mixture in an ice bath and slowly add glacial acetic acid (3.0 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Visualized Experimental Workflow

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Proposed Synthesis of this compound A 4-bromo-3-nitroaniline B N,N-dimethylation (Paraformaldehyde, NaBH3CN, Acetic Acid, THF) A->B C This compound B->C

Caption: Proposed synthetic route for this compound.

G cluster_workflow Experimental Workflow: Synthesis and Characterization start Start reaction N,N-dimethylation Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product characterization Characterization (NMR, IR, Mass Spec) product->characterization end End characterization->end

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Solubility of 4-bromo-N,N-dimethyl-3-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 4-bromo-N,N-dimethyl-3-nitroaniline. This guide provides a comprehensive overview of its predicted solubility based on its chemical structure, alongside detailed experimental protocols for researchers to determine these values empirically.

Introduction

This compound (CAS No. 70076-04-9) is a substituted aromatic amine with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and dye industries.[1] The presence of a bromine atom, a nitro group, and a dimethylamino group on the aniline frame dictates its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for formulation in drug development processes.

This technical guide outlines the predicted solubility profile of this compound and provides standardized, detailed experimental methodologies for its quantitative determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[2] The molecular structure of this compound features both polar (the nitro and dimethylamino groups) and nonpolar (the brominated benzene ring) characteristics.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) : The compound is expected to exhibit good solubility in these solvents. The polar functionalities of the molecule can engage in dipole-dipole interactions with the solvent molecules.

  • Nonpolar Solvents (e.g., Toluene, Hexane) : Lower solubility is expected in nonpolar solvents. While the aromatic ring provides some nonpolar character, the polar groups will limit its miscibility with highly nonpolar solvents.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform) : Moderate solubility is likely due to dipole-dipole interactions and the ability of these solvents to dissolve a wide range of organic compounds.[5]

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
e.g., Acetone25Data to be determinedData to be determinedIsothermal Saturation
e.g., Ethanol25Data to be determinedData to be determinedIsothermal Saturation
e.g., Toluene25Data to be determinedData to be determinedIsothermal Saturation
e.g., Dichloromethane25Data to be determinedData to be determinedIsothermal Saturation
e.g., Acetonitrile25Data to be determinedData to be determinedIsothermal Saturation

Experimental Protocol: Isothermal Saturation Method (Shake-Flask)

The most reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal saturation method, often referred to as the shake-flask method.[6] This protocol details the necessary steps for accurate and reproducible measurements.

4.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or magnetic stirrer with a water bath

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2 Procedure

  • Preparation of Saturated Solution : Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains at the end of the experiment.[7]

  • Solvent Addition : Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration : Seal the vial tightly and place it in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[7] Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.

  • Phase Separation : After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for several hours to allow the excess solid to settle.

  • Sample Withdrawal : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Analysis :

    • Gravimetric Method : Accurately dispense a known volume of the filtered saturated solution into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solid.

    • Spectrophotometric/Chromatographic Method : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

  • Calculation :

    • Gravimetric : Solubility (g/L) = (Mass of residue in g) / (Volume of filtrate in L).

    • Spectrophotometric/Chromatographic : Calculate the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then determined by multiplying this concentration by the dilution factor.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal saturation method.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid solute to a glass vial prep2 Add a known volume of organic solvent prep1->prep2 Followed by equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow excess solid to settle equil->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.45 µm syringe filter sep2->sep3 analysis_start Filtered Saturated Solution sep3->analysis_start gravimetric Gravimetric Analysis analysis_start->gravimetric spectro Spectrophotometric/HPLC Analysis analysis_start->spectro grav_steps 1. Dispense known volume 2. Evaporate solvent 3. Weigh dried residue 4. Calculate Solubility (g/L) gravimetric->grav_steps spectro_steps 1. Dilute sample accurately 2. Measure absorbance/peak area 3. Calculate concentration from    calibration curve 4. Apply dilution factor spectro->spectro_steps

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

Assessing the Purity of 4-bromo-N,N-dimethyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques and methodologies for assessing the purity of 4-bromo-N,N-dimethyl-3-nitroaniline. Ensuring the purity of chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry, where impurities can impact efficacy, safety, and regulatory compliance. This document outlines the application of various analytical techniques, provides generalized experimental protocols, and discusses potential impurities that may arise during synthesis.

Introduction to this compound

This compound is a substituted aromatic amine with potential applications in organic synthesis, serving as a building block for more complex molecules in areas such as pharmaceuticals and dye manufacturing.[1] Its molecular structure, featuring a nitro group, a bromine atom, and a dimethylamino group on the aniline ring, dictates the analytical approaches required for its purity assessment. Commercial suppliers often state a purity of ≥98%, which necessitates robust analytical methods for verification.[2]

Core Purity Assessment Techniques

A multi-faceted approach employing both chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.

Table 1: Summary of Key Analytical Techniques for Purity Assessment

TechniquePrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative determination of the main component and detection of non-volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Quantification of volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities, and quantitative analysis (qNMR).
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight determination and identification of impurities by fragmentation patterns.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification and comparison to a reference standard.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Determination of melting point and assessment of overall purity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. The following are generalized protocols that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of this compound and identify non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound, likely in the range of 254 nm or a wavelength of maximum absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Impurities are identified by their retention times and mass spectra, which can be compared to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure and identify organic impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Impurity signals can often be detected.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration, the absolute purity of the target compound can be determined.

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. A common synthesis route involves the nitration of 4-bromo-N,N-dimethylaniline.

Table 2: Potential Impurities in this compound

Impurity NamePotential Origin
4-bromo-N,N-dimethylanilineUnreacted starting material.[4][5][6][7]
4-bromo-N,N-dimethyl-2-nitroanilineIsomeric by-product of nitration.
2,4-dibromo-N,N-dimethyl-3-nitroanilineOver-bromination or presence of dibrominated starting material.
N,N-dimethyl-3-nitroanilineStarting material lacking the bromo substituent.
Residual SolventsSolvents used in synthesis and purification (e.g., acetic acid, ethyl acetate).[6]

Logical Workflow for Purity Assessment

A systematic workflow ensures that all aspects of purity are thoroughly evaluated. The following diagram illustrates a logical approach to the purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Qualitative & Structural Analysis cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Assessment start Sample Reception visual Visual Inspection (Color, Form) start->visual solubility Solubility Testing visual->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir hplc HPLC-UV (Purity, Non-volatile Impurities) ir->hplc gc GC-MS (Volatile Impurities, Residual Solvents) hplc->gc dsc DSC (Melting Point, Overall Purity) gc->dsc data_review Data Review & Integration dsc->data_review purity_statement Final Purity Statement data_review->purity_statement

Caption: Logical workflow for the purity assessment of this compound.

This comprehensive approach, combining multiple analytical techniques, provides a robust and reliable assessment of the purity of this compound, ensuring its suitability for its intended application in research and development.

References

An In-depth Technical Guide to the Safety and Handling of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N,N-dimethyl-3-nitroaniline is a substituted aniline derivative. Due to the presence of the nitro and bromo groups, as well as the dimethylaniline core, this compound is anticipated to have hazardous properties. Substituted anilines as a class of compounds are known for their potential toxicity, including methemoglobinemia, skin irritation, and eye damage.[1][2] Therefore, stringent safety and handling precautions are imperative when working with this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The available and computationally predicted data are summarized below. For comparison, properties of the related compound 4-bromo-N,N-dimethylaniline are also provided.

PropertyThis compound4-bromo-N,N-dimethylaniline
CAS Number 70076-04-9[3]586-77-6[4][5]
Molecular Formula C₈H₉BrN₂O₂[3]C₈H₁₀BrN[4][5]
Molecular Weight 245.07 g/mol [3]200.1 g/mol [5]
Appearance Not specifiedBeige crystalline solid[4]
Melting Point Not available52 - 54 °C[4]
Boiling Point Not available264 °C[4]
Flash Point Not available>113 °C (closed cup)[4]
Purity ≥98%[3]>95%[6]
Storage Conditions 4°C, protect from light[3]Store in a cool, dry, and well-ventilated place.[4]
Topological Polar Surface Area (TPSA) 46.38 Ų[3]Not available
LogP 2.4233[3]Not available

Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds, this compound should be handled as a hazardous substance. The GHS classifications for the related compounds are provided below as a reference.

Table 1: GHS Hazard Classification for Related Compounds

Hazard Class4-bromo-N,N-dimethylaniline4-bromo-3-nitroaniline
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[5]Not classified, but may cause gastrointestinal irritation.[1]
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)[5]Not classified
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)[5]Not classified, but causes respiratory tract irritation.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5]Category 2 (Causes skin irritation)[7]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)[5]Category 2 (Causes serious eye irritation)[7]
Specific Target Organ Toxicity (Single Exposure) Not classifiedCategory 3 (May cause respiratory irritation)[7]

Hazard Pictogram (Anticipated):

alt text

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Experimental Protocols for Safe Handling

The following protocols are based on standard practices for handling hazardous chemical solids and recommendations for substituted anilines.[8][9][10]

4.1. Engineering Controls

  • All work with this compound must be conducted in a properly functioning chemical fume hood.[8]

  • A safety shower and eyewash station must be readily accessible and unobstructed.[1][8]

  • Use adequate ventilation to keep airborne concentrations low.[1]

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection:

    • Wear a chemical-resistant laboratory coat, fully buttoned.[10]

    • Use compatible gloves (e.g., nitrile gloves for short-term use, but consult manufacturer's data; neoprene or butyl rubber may be more appropriate for extended contact).[8][10] Change gloves immediately if contaminated.

    • Wear long pants and closed-toe shoes.[8]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]

4.3. Handling Procedures

  • Avoid all personal contact, including inhalation.[6]

  • Minimize dust generation and accumulation.[1]

  • Weigh and transfer the solid material within the chemical fume hood.

  • Keep containers tightly closed when not in use.[1][7]

  • Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling.[5]

4.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

  • Follow the specific storage recommendation of 4°C and protection from light.[3]

First Aid Measures

First aid measures should be administered immediately, and medical attention should be sought.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][7]

Accidental Release Measures

  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][7]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains.

    • Contact emergency services and follow institutional procedures for hazardous material spills.[10]

Disposal Considerations

  • Dispose of waste in accordance with local, regional, and national regulations.[7]

  • The compound should be treated as hazardous waste. Do not dispose of it down the drain.[10]

  • Contaminated packaging should be handled in the same manner as the substance itself.[5]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review SDS (or Analog Data) Risk_Assessment->Review_SDS Assemble_PPE Assemble Required PPE Review_SDS->Assemble_PPE Prepare_Work_Area Prepare Fume Hood & Eyewash/Shower Assemble_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Transfer_Chemical Weigh & Transfer in Fume Hood Don_PPE->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Seal_Container Tightly Seal Container After Use Perform_Experiment->Seal_Container Decontaminate_Area Decontaminate Work Area Seal_Container->Decontaminate_Area Dispose_Waste Dispose of Waste (Hazardous) Decontaminate_Area->Dispose_Waste Doff_PPE Remove PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of Hazardous Chemicals.

Conclusion

While specific toxicological and safety data for this compound are scarce, the available information on structurally similar compounds strongly suggests that it should be handled with significant caution. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. A thorough risk assessment is mandatory before commencing any work with this compound.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of a plausible first synthesis of the compound 4-bromo-N,N-dimethyl-3-nitroaniline. Given the absence of a specifically documented discovery and initial synthesis in publicly available literature, this guide outlines a robust and scientifically sound two-step synthetic pathway. The proposed method is based on well-established chemical principles and adapted from reliable, documented procedures for analogous transformations.

This guide includes detailed experimental protocols, a summary of key quantitative data, and logical workflow diagrams to facilitate understanding and potential replication in a laboratory setting.

Introduction

The compound this compound is a substituted aromatic amine. Such structures are of interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. This guide details a plausible first synthesis of this compound, proceeding via the nitration of 4-bromo-N,N-dimethylaniline.

The key strategic consideration in this synthesis is the directing effect of the substituents on the aniline ring. The N,N-dimethylamino group is a strongly activating ortho-, para-director. However, in a strongly acidic medium, it is protonated to form an anilinium ion, which is a deactivating meta-director. This principle is leveraged to achieve nitration at the 3-position.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of 4-bromo-N,N-dimethylaniline via electrophilic bromination of N,N-dimethylaniline.

  • Step 2: Synthesis of this compound via electrophilic nitration of 4-bromo-N,N-dimethylaniline.

The overall logical workflow of this synthesis is depicted in the following diagram.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Final Product Synthesis N,N-dimethylaniline N,N-dimethylaniline Reaction_1 Electrophilic Bromination N,N-dimethylaniline->Reaction_1 Bromine in Acetic Acid Bromine in Acetic Acid Bromine in Acetic Acid->Reaction_1 4-bromo-N,N-dimethylaniline 4-bromo-N,N-dimethylaniline Reaction_1->4-bromo-N,N-dimethylaniline Reaction_2 Electrophilic Nitration 4-bromo-N,N-dimethylaniline->Reaction_2 Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-N,N-dimethylaniline

This procedure is adapted from the bromination of N,N-dimethylaniline in glacial acetic acid.[1]

Materials:

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Bromine

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • In the dropping funnel, place 6.6 g of bromine dissolved in a small amount of glacial acetic acid.

  • Cool the flask in an ice bath and add the bromine solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Pour the reaction mixture into a beaker containing water.

  • The 4-bromo-N,N-dimethylaniline will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain white plates of pure 4-bromo-N,N-dimethylaniline.

Step 2: Synthesis of this compound

This procedure is adapted from the well-established method for the meta-nitration of N,N-dimethylaniline.[2]

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ammonium hydroxide

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid and cool it to 5°C in an ice-salt bath.

  • Slowly add 4-bromo-N,N-dimethylaniline to the cold sulfuric acid with stirring, ensuring the temperature remains below 25°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, with cooling.

  • Add the nitrating mixture dropwise to the solution of 4-bromo-N,N-dimethylaniline sulfate, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide, keeping the temperature low.

  • The crude this compound will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

The workflow for the nitration step is detailed in the diagram below.

G Start 4-bromo-N,N-dimethylaniline Dissolve_H2SO4 Dissolve in conc. H2SO4 at < 25°C Start->Dissolve_H2SO4 Cool Cool to 5°C Dissolve_H2SO4->Cool Add_Nitrating_Mix Add HNO3/H2SO4 dropwise at 5-10°C Cool->Add_Nitrating_Mix Stir Stir for 1 hour Add_Nitrating_Mix->Stir Quench Pour onto ice Stir->Quench Neutralize Neutralize with NH4OH Quench->Neutralize Precipitate Precipitate forms Neutralize->Precipitate Filter_Wash Filter and wash with water Precipitate->Filter_Wash Dry Dry the product Filter_Wash->Dry End This compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

While a dedicated publication on the first synthesis of this compound is not available, some of its properties can be found in chemical databases. The expected and reported data for the precursor and the final product are summarized below.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-bromo-N,N-dimethylanilineC₈H₁₀BrN200.0852-54[3]White solid586-77-6
This compoundC₈H₉BrN₂O₂245.07[4]Not ReportedNot Reported70076-04-9[4]

Table 2: Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons and the N,N-dimethyl protons. The aromatic region would show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Resonances for the eight carbon atoms in the molecule, with shifts influenced by the bromo, nitro, and dimethylamino substituents.

  • IR Spectroscopy: Characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the aromatic amine, and C-Br stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

  • Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated nitric and sulfuric acids are strong acids and oxidizing agents. They are extremely corrosive and should be handled with extreme care, using appropriate PPE.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.

  • The starting materials and the product are aniline derivatives, which are generally toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

Disclaimer: This document is intended for informational purposes for a professional audience. The described procedures should only be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place.

References

Spectroscopic Characterization of 4-bromo-N,N-dimethyl-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties:

  • IUPAC Name: 4-bromo-N,N-dimethyl-3-nitroaniline

  • Molecular Formula: C₈H₉BrN₂O₂[1]

  • Molecular Weight: 245.07 g/mol [1]

  • SMILES: CN(C)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of analogous compounds, including 4-bromo-N,N-dimethylaniline, N,N-dimethyl-3-nitroaniline, and other substituted nitroanilines.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2d1HAr-H (proton ortho to the nitro group)
~ 7.4 - 7.6dd1HAr-H (proton ortho to the bromine and meta to the nitro group)
~ 6.8 - 7.0d1HAr-H (proton ortho to the dimethylamino group)
~ 3.0 - 3.2s6H-N(CH₃)₂

Prediction basis: Aromatic protons are expected in the downfield region, with the proton ortho to the electron-withdrawing nitro group being the most deshielded. The dimethylamino protons will appear as a singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-N(CH₃)₂
~ 145 - 150C-NO₂
~ 130 - 135C-H (ortho to Br)
~ 125 - 130C-H (ortho to NO₂)
~ 115 - 120C-Br
~ 110 - 115C-H (ortho to N(CH₃)₂)
~ 40 - 45-N(CH₃)₂

Prediction basis: The carbon atoms attached to the nitrogen and nitro groups will be the most downfield. The carbon attached to the bromine will also be significantly shifted. The methyl carbons of the dimethylamino group will be the most upfield.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (-N(CH₃)₂)
~ 1590 - 1570StrongAromatic C=C stretch
~ 1530 - 1500StrongAsymmetric NO₂ stretch
~ 1350 - 1320StrongSymmetric NO₂ stretch
~ 1250 - 1200StrongC-N stretch
~ 700 - 600StrongC-Br stretch

Prediction basis: The spectrum will be dominated by strong absorptions from the nitro group. Characteristic peaks for aromatic and aliphatic C-H, C=C, C-N, and C-Br bonds are also expected.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
245/247~ 100 / ~ 98[M]⁺/ [M+2]⁺ (presence of Bromine)
230/232Moderate[M - CH₃]⁺
200/202Moderate[M - NO₂]⁺
185Low[M - NO₂ - CH₃]⁺

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion. Fragmentation is expected to involve the loss of a methyl group and the nitro group.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of a newly synthesized batch of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

  • Sample Preparation (for GC-MS):

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Data Acquisition (Electron Ionization - EI):

    • Inject a small volume of the sample solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides C-H framework ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight and formula data_analysis Combined Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Elucidation and Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report / Publication

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Acridinium Catalysts Utilizing 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of acridinium catalysts, key components in photoredox catalysis, starting from 4-bromo-N,N-dimethyl-3-nitroaniline. Acridinium salts are powerful organic photoredox catalysts used in a variety of chemical transformations.[1][2] This protocol outlines a multi-step synthesis to produce a 9-mesityl-10-methylacridinium salt, a common and effective acridinium photocatalyst.

The synthetic strategy involves the initial reduction of the nitro group, followed by the construction of the acridone core via an Ullmann condensation and subsequent intramolecular cyclization. The acridone is then converted to a 9-chloroacridine intermediate, which is subsequently functionalized with a mesityl group and N-alkylated to yield the final acridinium catalyst.

Logical Workflow of the Synthesis

Synthesis_Workflow A This compound B 3-amino-4-bromo-N,N-dimethylaniline A->B Reduction C N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid B->C Ullmann Condensation D 6-bromo-N,N-dimethylacridin-9(10H)-one C->D Intramolecular Cyclization E 6-bromo-9-chloro-N,N-dimethylacridin-9(10H)-iminium D->E Chlorination F 6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium E->F Grignard Reaction G 9-mesityl-10-methylacridinium salt F->G N-Methylation

Caption: Overall synthetic workflow from the starting material to the final acridinium catalyst.

Experimental Protocols

Step 1: Reduction of this compound

This step focuses on the selective reduction of the nitro group to an amine.

Protocol 1: Catalytic Hydrogenation

  • Materials:

    • This compound

    • Palladium on carbon (10 wt. % Pd)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Add 10% palladium on carbon (5 mol % Pd).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3-amino-4-bromo-N,N-dimethylaniline.

ParameterValue
Reaction Time4-8 hours
TemperatureRoom Temperature
Pressure1-3 atm
Expected Yield>95%
Step 2: Ullmann Condensation

This reaction couples the synthesized aniline with 2-chlorobenzoic acid to form an N-phenylanthranilic acid derivative.[3][4]

Protocol 2: Copper-Catalyzed N-Arylation

  • Materials:

    • 3-amino-4-bromo-N,N-dimethylaniline

    • 2-chlorobenzoic acid

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add 3-amino-4-bromo-N,N-dimethylaniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), CuI (10 mol %), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF and degas the mixture.

    • Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid (HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid.

ParameterValue
Reaction Time12-24 hours
Temperature120-140 °C
Catalyst Loading10 mol %
Expected Yield70-85%
Step 3: Intramolecular Cyclization to Acridone

The N-phenylanthranilic acid is cyclized to form the acridone core.

Protocol 3: Acid-Catalyzed Cyclization

  • Materials:

    • N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent

  • Procedure:

    • Add N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid to polyphosphoric acid in a reaction vessel.

    • Heat the mixture to 140-160 °C with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the acridone.

    • Filter the solid, wash with water, and dry to yield 6-bromo-N,N-dimethylacridin-9(10H)-one.

ParameterValue
Reaction Time2-4 hours
Temperature140-160 °C
Expected Yield80-90%
Step 4: Chlorination of Acridone

The acridone is converted to the more reactive 9-chloroacridine derivative.[5][6][7]

Protocol 4: Conversion to 9-Chloroacridine

  • Materials:

    • 6-bromo-N,N-dimethylacridin-9(10H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-N,N-dimethylacridin-9(10H)-one in phosphorus oxychloride.

    • Heat the mixture to reflux (approximately 110 °C).

    • Maintain reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and ammonia solution to neutralize the excess POCl₃.

    • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-chloroacridine derivative.

ParameterValue
Reaction Time2-4 hours
TemperatureReflux (~110 °C)
Expected Yield85-95%
Step 5: Grignard Reaction for 9-Mesitylacridine

The 9-chloro group is replaced with a mesityl group.[8]

Protocol 5: Synthesis of 9-Mesitylacridine

  • Materials:

    • 6-bromo-9-chloro-N,N-dimethylacridin-9(10H)-iminium

    • 2-Bromomesitylene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 2-bromomesitylene in anhydrous THF to magnesium turnings under an inert atmosphere.

    • Once the Grignard reagent is formed, cool the solution to 0 °C.

    • Add a solution of the 9-chloroacridine derivative in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium.

ParameterValue
Reaction Time12-16 hours
Temperature0 °C to Room Temperature
Expected Yield60-75%
Step 6: N-Methylation to Acridinium Salt

The final step is the N-alkylation of the acridine nitrogen to form the acridinium salt.[8]

Protocol 6: Synthesis of 9-Mesityl-10-methylacridinium Salt

  • Materials:

    • 6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium

    • Methyl trifluoromethanesulfonate (MeOTf) or another methylating agent

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 9-mesitylacridine derivative in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C and add methyl trifluoromethanesulfonate (1.1 eq) dropwise.

    • Stir the reaction at room temperature until complete precipitation of the product is observed.

    • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain the final 9-mesityl-10-methylacridinium salt.

ParameterValue
Reaction Time2-6 hours
Temperature0 °C to Room Temperature
Expected Yield>90%

Quantitative Data Summary

StepReactionKey ReagentsTemp (°C)Time (h)Yield (%)
1ReductionH₂, Pd/CRT4-8>95
2Ullmann Condensation2-chlorobenzoic acid, CuI, K₂CO₃120-14012-2470-85
3Intramolecular CyclizationPPA140-1602-480-90
4ChlorinationPOCl₃1102-485-95
5Grignard ReactionMesitylmagnesium bromide0 - RT12-1660-75
6N-MethylationMeOTf0 - RT2-6>90

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product This compound This compound 3-amino-4-bromo-N,N-dimethylaniline 3-amino-4-bromo-N,N-dimethylaniline This compound->3-amino-4-bromo-N,N-dimethylaniline H2, Pd/C N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid 3-amino-4-bromo-N,N-dimethylaniline->N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid 2-chlorobenzoic acid, CuI, K2CO3 6-bromo-N,N-dimethylacridin-9(10H)-one 6-bromo-N,N-dimethylacridin-9(10H)-one N-(5-bromo-2-(dimethylamino)phenyl)anthranilic acid->6-bromo-N,N-dimethylacridin-9(10H)-one PPA 6-bromo-9-chloro-N,N-dimethylacridin-9(10H)-iminium 6-bromo-9-chloro-N,N-dimethylacridin-9(10H)-iminium 6-bromo-N,N-dimethylacridin-9(10H)-one->6-bromo-9-chloro-N,N-dimethylacridin-9(10H)-iminium POCl3 6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium 6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium 6-bromo-9-chloro-N,N-dimethylacridin-9(10H)-iminium->6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium MesitylMgBr 9-mesityl-10-methylacridinium salt 9-mesityl-10-methylacridinium salt 6-bromo-9-mesityl-N,N-dimethylacridin-9(10H)-aminium->9-mesityl-10-methylacridinium salt MeOTf

Caption: Multi-step synthesis of a 9-mesityl-10-methylacridinium salt.

Diagram 2: Experimental Workflow for a Typical Step (Ullmann Condensation)

Experimental_Workflow start Start reagents Combine Reactants: - Aniline derivative - 2-chlorobenzoic acid - CuI, K2CO3 - DMF start->reagents reaction Heat and Stir (120-140 °C, 12-24h) reagents->reaction workup Aqueous Workup and Acidification reaction->workup isolation Filter and Dry the Product workup->isolation analysis Characterize Product (NMR, MS, etc.) isolation->analysis end End analysis->end

Caption: General experimental workflow for the Ullmann condensation step.

References

Application Notes and Protocols: 4-bromo-N,N-dimethyl-3-nitroaniline as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-dimethyl-3-nitroaniline, with the CAS number 70076-04-9, is a substituted aromatic amine that holds significant potential as a versatile intermediate in organic synthesis.[1][2][3] Its unique structural arrangement, featuring a brominated phenyl ring activated by an electron-donating dimethylamino group and deactivated by an electron-withdrawing nitro group, offers multiple reactive sites for the construction of complex organic molecules. This combination of functional groups makes it a valuable building block for the synthesis of a variety of target compounds, particularly in the fields of dye chemistry and potentially in the development of novel pharmaceuticals and materials.

The presence of the primary amine allows for the formation of diazonium salts, which are key precursors in the synthesis of azo dyes. The bromine atom provides a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group, while influencing the electronics of the ring, can also be a precursor for further functionalization, such as reduction to an amino group, opening up pathways to other classes of compounds.

These application notes provide an overview of the potential uses of this compound and include representative experimental protocols for its application in the synthesis of disperse azo dyes.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectroscopic data is not widely available in the public domain, theoretical data can be predicted using computational methods.

PropertyValueReference
CAS Number 70076-04-9[1]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.07 g/mol [1]
Appearance Expected to be a crystalline solid
Purity ≥98% (commercially available)[1]

Applications in Organic Synthesis

The primary anticipated application of this compound is as a diazo component in the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used in a wide range of industries, including textiles, printing, and coatings.[4][5] The specific substitution pattern of this intermediate is expected to impart unique coloristic and fastness properties to the resulting dyes.

Beyond dye synthesis, the functionalities present in this compound suggest its potential use in:

  • Pharmaceutical Synthesis: As a building block for the synthesis of biologically active heterocyclic compounds. The bromo and nitro groups can be manipulated to introduce diverse functionalities.

  • Materials Science: As a precursor for the synthesis of organic materials with interesting optical or electronic properties.

  • Agrochemicals: As an intermediate in the preparation of novel pesticides and herbicides.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as an intermediate in the synthesis of a disperse azo dye.

Protocol 1: Diazotization of this compound

This protocol describes the conversion of the primary aromatic amine to a reactive diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Thermometer

  • Ice bath

Procedure:

  • In a 250 mL beaker, suspend 2.45 g (10 mmol) of this compound in 20 mL of distilled water.

  • Slowly add 5 mL of concentrated hydrochloric acid while stirring. The amine salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full diazotization. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Quantitative Data (Representative):

ParameterValue
Starting Material This compound
Moles of Starting Material 10 mmol
Theoretical Yield of Diazonium Salt 10 mmol
Reaction Temperature 0-5 °C
Reaction Time ~1 hour
Protocol 2: Azo Coupling with N,N-dimethylaniline

This protocol describes the reaction of the freshly prepared diazonium salt with a coupling component, N,N-dimethylaniline, to form a disperse azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • In a 500 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 50 mL of a 1:1 ethanol/water mixture.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should form immediately.

  • Maintain the pH of the reaction mixture between 4-5 by adding a saturated solution of sodium acetate as needed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water until the filtrate is colorless.

  • Dry the azo dye in an oven at 60-70 °C.

Quantitative Data (Representative):

ParameterValue
Coupling Agent N,N-dimethylaniline
Moles of Coupling Agent 10 mmol
Expected Product Disperse Azo Dye
Theoretical Yield ~3.66 g
Representative Experimental Yield 3.11 g (85%)
Purity (by HPLC) >95%
Color Deep Red to Violet (predicted)

Visualizations

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling start_amine This compound add_hcl Add HCl + H₂O start_amine->add_hcl cool_amine Cool to 0-5 °C add_hcl->cool_amine add_nano2 Add NaNO₂ dropwise cool_amine->add_nano2 prepare_nano2 Prepare NaNO₂ solution prepare_nano2->add_nano2 stir_diazotization Stir for 30 min add_nano2->stir_diazotization diazonium_salt Diazonium Salt Solution stir_diazotization->diazonium_salt mix_reactants Combine Solutions diazonium_salt->mix_reactants coupling_agent N,N-dimethylaniline dissolve_coupling Dissolve in EtOH/H₂O coupling_agent->dissolve_coupling cool_coupling Cool to 0-5 °C dissolve_coupling->cool_coupling cool_coupling->mix_reactants adjust_ph Adjust pH (4-5) mix_reactants->adjust_ph stir_coupling Stir for 1-2 hours adjust_ph->stir_coupling filtration Filtration stir_coupling->filtration washing Washing filtration->washing drying Drying washing->drying final_product Disperse Azo Dye drying->final_product

Caption: Experimental workflow for the synthesis of a disperse azo dye.

logical_relationship cluster_reactive_sites Key Reactive Sites cluster_reactions Potential Synthetic Transformations cluster_products Resulting Product Classes intermediate This compound amine Primary Amine (-NH₂) intermediate->amine bromine Aryl Bromide (-Br) intermediate->bromine nitro Nitro Group (-NO₂) intermediate->nitro diazotization Diazotization amine->diazotization cross_coupling Cross-Coupling (e.g., Suzuki, Heck) bromine->cross_coupling reduction Reduction nitro->reduction azo_dyes Azo Dyes diazotization->azo_dyes functionalized_anilines Functionalized Anilines cross_coupling->functionalized_anilines diamino_compounds Diamino Compounds reduction->diamino_compounds

Caption: Synthetic potential of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-dimethyl-3-nitroaniline is a versatile aromatic compound poised for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group ortho to the bromine atom, and a dimethylamino group para to the bromine, activates the aryl ring towards nucleophilic attack. This activation makes it a valuable substrate for the synthesis of a variety of substituted N,N-dimethyl-3-nitroaniline derivatives, which are of interest in medicinal chemistry and materials science.

The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, thereby facilitating the displacement of the bromide leaving group. The dimethylamino group, being an electron-donating group, can influence the regioselectivity and reactivity of the molecule in other chemical transformations. These application notes provide detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound with common nucleophiles.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution reactions of this compound proceed via a bimolecular addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom. This is typically the rate-determining step. The attack is favored at this position due to the strong electron-withdrawing effect of the adjacent nitro group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization of Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final substituted product.

// Reactants reactant [label=< this compound

>];

nucleophile [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"];

// Arrow to Meisenheimer complex reactant -> meisenheimer [label="+ Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex meisenheimer [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Arrow to Products meisenheimer -> product [label="- Br⁻", fontcolor="#34A853"];

// Products product [label=< Substituted Product

>];

bromide [label="Br⁻", shape=plaintext, fontcolor="#34A853"];

// Invisible nodes for layout {rank=same; reactant; nucleophile} {rank=same; product; bromide} } caption: "General Mechanism of Nucleophilic Aromatic Substitution (SNAr)."

Application Note 1: Amination Reactions

The displacement of the bromide in this compound with various amines is a valuable transformation for the synthesis of N-substituted N,N-dimethyl-3-nitroaniline derivatives. These products can be important intermediates in the development of pharmaceuticals and other biologically active molecules. Both primary and secondary amines can be used as nucleophiles in this reaction.

Experimental Protocol: General Procedure for Amination
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.2-2.0 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-3.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Amination Reactions
EntryAmine NucleophileBase (eq)SolventTemperature (°C)Expected Product
1Piperidine (1.5)K₂CO₃ (2.0)DMF100-120N,N-dimethyl-3-nitro-4-(piperidin-1-yl)aniline
2Morpholine (1.5)K₂CO₃ (2.0)DMSO120-1404-((4-morpholino)-N,N-dimethyl-3-nitroaniline
3Aniline (2.0)Cs₂CO₃ (2.5)NMP140-160N,N-dimethyl-3-nitro-N-phenylbenzene-1,4-diamine
4Benzylamine (1.5)Et₃N (3.0)DMF90-110N-benzyl-N',N'-dimethyl-2-nitrobenzene-1,4-diamine

Application Note 2: O-Alkylation and O-Arylation Reactions

The reaction of this compound with alkoxides or phenoxides provides a direct route to the corresponding ether derivatives. These reactions are typically carried out in the presence of a strong base to generate the nucleophilic alkoxide or phenoxide in situ.

Experimental Protocol: General Procedure for Etherification
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol or phenol (1.5-2.5 eq) and a suitable solvent (e.g., anhydrous DMF or DMSO).

  • Base Addition: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.5-2.5 eq) portion-wise at 0 °C to generate the alkoxide or phenoxide.

  • Substrate Addition: After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography.

Data Presentation: Representative Conditions for Etherification Reactions
EntryAlcohol/PhenolBase (eq)SolventTemperature (°C)Expected Product
1Sodium Methoxide (1.5)N/AMethanolReflux4-methoxy-N,N-dimethyl-3-nitroaniline
2Phenol (2.0)K₂CO₃ (2.5)DMF100-130N,N-dimethyl-3-nitro-4-phenoxy aniline
3Benzyl alcohol (2.0)NaH (2.0)THFReflux4-(benzyloxy)-N,N-dimethyl-3-nitroaniline

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification setup 1. Reaction Setup (Flask, Stir Bar, Condenser) reagents 2. Add Reactants (Substrate, Nucleophile, Base) setup->reagents solvent 3. Add Anhydrous Solvent reagents->solvent heating 4. Heat to Specified Temperature solvent->heating monitoring 5. Monitor Reaction (TLC, LC-MS) heating->monitoring quench 6. Quench Reaction (e.g., Ice-water) monitoring->quench extract 7. Extraction with Organic Solvent quench->extract wash 8. Wash Organic Layers extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Column Chromatography dry->purify

Disclaimer

The protocols provided herein are generalized procedures based on established principles of nucleophilic aromatic substitution on analogous compounds. Due to the lack of specific published experimental data for this compound, these protocols should be considered as starting points. Optimization of reaction conditions, including stoichiometry, base, solvent, temperature, and reaction time, may be necessary to achieve desired outcomes for specific nucleophiles. All experiments should be conducted by trained personnel in a well-equipped laboratory, following all appropriate safety precautions.

Application Notes and Protocols for the Reduction of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 4-bromo-N,N-dimethyl-3-nitroaniline to synthesize 4-bromo-N,N-dimethylbenzene-1,3-diamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols provided herein are based on established chemical literature, offering reliable methods for this conversion.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks. In the case of this compound, the selective reduction of the nitro group in the presence of a bromine atom and a dimethylamino group requires chemoselective reagents to avoid undesired side reactions such as dehalogenation or reactions involving the dimethylamino group. This document outlines three common and effective methods for this transformation: Catalytic Transfer Hydrogenation (CTH), reduction with iron in acetic acid, and reduction with stannous chloride dihydrate.

Data Presentation

The following table summarizes the quantitative data for the different methods of reducing this compound.

MethodReducing Agent/CatalystSolvent(s)TemperatureReaction TimeYield (%)Notes
Catalytic Transfer Hydrogenation (CTH)Pd/C, Ammonium FormateMethanol/EthanolReflux1-3 hoursHighA mild and efficient method. Dehalogenation can be a potential side reaction, requiring careful monitoring. The use of ammonium formate avoids the need for high-pressure hydrogenation gas.[1][2][3]
Iron in Acidic Medium (Béchamp Reduction)Iron powder, Acetic AcidAcetic Acid/EthanolReflux2-4 hoursHighA classic, cost-effective, and robust method with high chemoselectivity for the nitro group.
Stannous Chloride ReductionSnCl₂·2H₂OEthanolReflux2-4 hoursHighA mild and selective method, well-suited for substrates with sensitive functional groups. The workup can be complicated by the formation of tin salts.[4]

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst and ammonium formate as the hydrogen donor. This method is advantageous as it does not require a high-pressure hydrogenation apparatus.

Materials:

  • This compound

  • Palladium on Carbon (10% w/w)

  • Ammonium Formate

  • Methanol or Ethanol

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (3.0-5.0 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-bromo-N,N-dimethylbenzene-1,3-diamine can be purified by column chromatography or recrystallization.

Method 2: Reduction with Iron in Acetic Acid

This protocol details the classic and robust Béchamp reduction using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol (optional, as co-solvent)

  • Sodium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol (if used).

  • Heat the mixture to reflux and add iron powder (3.0-5.0 eq) portion-wise.

  • Continue refluxing and monitor the reaction by TLC. The reaction is generally complete in 2-4 hours.

  • After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the excess iron and iron salts.

  • Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated sodium carbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-N,N-dimethylbenzene-1,3-diamine as needed.

Method 3: Reduction with Stannous Chloride Dihydrate

This protocol describes the use of stannous chloride dihydrate, a mild reducing agent for aromatic nitro compounds.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture and carefully add a 2 M sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture through a pad of Celite® and wash the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-N,N-dimethylbenzene-1,3-diamine by appropriate methods.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of this compound.

chemical_reaction start This compound (C8H9BrN2O2) end 4-bromo-N,N-dimethylbenzene-1,3-diamine (C8H11BrN2) start->end [Reduction] (e.g., Fe/AcOH, SnCl2, or CTH)

Caption: Chemical transformation of the starting material to the product.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Starting Material B 2. Add Reducing Agent/Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool and Filter D->E F 6. Neutralize/Wash E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I

Caption: General experimental workflow for the reduction reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-bromo-N,N-dimethyl-3-nitroaniline , an electron-deficient substrate. The presence of both an electron-donating dimethylamino group and a strongly electron-withdrawing nitro group on the aromatic ring presents unique challenges and necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with 4-bromo-N,N-dimethyl-3-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for introducing diverse functionalities at the 4-position of the substituted aniline core. The presence of both a strong electron-withdrawing nitro group and an electron-donating dimethylamino group modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions.

Introduction to Suzuki Coupling of Substituted Bromoanilines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For substrates like this compound, the electron-withdrawing nitro group is anticipated to facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. Conversely, the electron-donating dimethylamino group can influence the overall electron density of the aromatic ring and may affect catalyst-substrate interactions. The strategic selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired biaryl products.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Suzuki_Reaction sub This compound catalyst Pd Catalyst Base sub->catalyst boronic Arylboronic Acid (R-B(OH)2) boronic->catalyst product 4-aryl-N,N-dimethyl-3-nitroaniline catalyst->product

Caption: General Suzuki Coupling Reaction Scheme.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki coupling reactions of structurally similar aryl bromides, including various substituted bromoanilines and nitroarenes. Optimization may be required for specific arylboronic acid coupling partners.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is adapted from standard conditions reported for the Suzuki coupling of bromoanilines and related compounds.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-N,N-dimethyl-3-nitroaniline.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for this compound is not available in the cited literature, the following tables summarize typical conditions and outcomes for Suzuki coupling reactions of analogous compounds. This data can serve as a valuable starting point for reaction optimization.

Table 1: Suzuki Coupling of Various Bromoanilines with Phenylboronic Acid

EntryBromoaniline SubstrateCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Analogy
14-BromoanilinePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMF/H₂O1001295[1]
24-Bromo-2-methylanilinePd(PPh₃)₄ (5)K₃PO₄ (2.2)Dioxane901288[2]
34-BromonitrobenzenePd(OAc)₂ (0.045)K₃PO₄ (1.5)Toluene/H₂O901091[3]
42-BromoanilineCataCXium A Pd G3 (1.5)Cs₂CO₃ (2)Dioxane/H₂O801885[4]

Table 2: Effect of Different Arylboronic Acids on Coupling with 4-Bromoaniline

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analogy
14-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O10098[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O10096[1]
34-Cyanophenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O10062[1]
42-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O10092[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Catalytic Cycle of the Suzuki Coupling Reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants 1. Combine Aryl Bromide, Boronic Acid, Base, and Catalyst Inert Atmosphere 2. Evacuate and Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent 3. Add Anhydrous Solvent Inert Atmosphere->Add Solvent Heat and Stir 4. Heat to 80-110 °C with Stirring Add Solvent->Heat and Stir Monitor Progress 5. Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Dilute 6. Cool to RT and Dilute with Solvent Monitor Progress->Cool and Dilute Extraction 7. Wash with Water and Brine Cool and Dilute->Extraction Dry and Concentrate 8. Dry Organic Layer and Concentrate Extraction->Dry and Concentrate Purification 9. Column Chromatography Dry and Concentrate->Purification Product Product Purification->Product

Caption: Experimental Workflow for Suzuki Coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand), or switching to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Side Products: The formation of homocoupled products (Ar-Ar or Ar'-Ar') can occur. This may be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or the amount of arylboronic acid.

  • Catalyst Deactivation: Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.

By following these protocols and considering the provided data and visualizations, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of novel compounds for various applications.

References

Experimental Protocol for the Nitration of 4-bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed experimental protocol for the nitration of 4-bromo-N,N-dimethylaniline to synthesize 4-bromo-N,N-dimethyl-2-nitroaniline. This electrophilic aromatic substitution reaction is a key transformation in the synthesis of various chemical intermediates. The protocol is intended for researchers and professionals in organic chemistry, drug development, and materials science.

The reaction involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) in situ. The regioselectivity of the reaction is directed by the activating and ortho-, para-directing N,N-dimethylamino group and the deactivating but ortho-, para-directing bromo group. Due to the strong activating effect of the dimethylamino group, the reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure the desired product's selective formation.

Experimental Protocol

Objective: To synthesize 4-bromo-N,N-dimethyl-2-nitroaniline via the nitration of 4-bromo-N,N-dimethylaniline.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol or Methanol (for recrystallization)

  • Dichloromethane or Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Preparation of the Aniline Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric acid (98%) at room temperature. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture to 0-5 °C in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-N,N-dimethylaniline sulfate from step 1, ensuring the temperature of the reaction mixture is maintained between 0-10 °C. The addition should be carried out over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product can then be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral.

  • Purification: The crude 4-bromo-N,N-dimethyl-2-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a crystalline solid.

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Data Presentation

ParameterStarting Material: 4-bromo-N,N-dimethylanilineProduct: 4-bromo-N,N-dimethyl-2-nitroaniline
Molecular Formula C₈H₁₀BrNC₈H₉BrN₂O₂
Molecular Weight 200.08 g/mol 245.07 g/mol
CAS Number 586-77-6829-02-7
Appearance White to off-white solidYellow to orange crystalline solid
Melting Point 55-57 °CData not available in searched literature
¹H NMR (CDCl₃, δ ppm) 7.31 (d, 2H), 6.63 (d, 2H), 2.93 (s, 6H)[1]Data not available in searched literature
¹³C NMR (CDCl₃, δ ppm) 149.1, 131.9, 113.8, 109.1, 40.5[2]Data not available in searched literature
Purity (Typical) >97%>97%
Yield Not ApplicableData not available in searched literature

Note: Specific quantitative data for the product, such as melting point, NMR shifts, and yield, were not available in the searched literature. The provided protocol is based on established methods for the nitration of analogous compounds.

Experimental Workflow

Nitration_Workflow Workflow for the Nitration of 4-bromo-N,N-dimethylaniline A Dissolve 4-bromo-N,N-dimethylaniline in concentrated H₂SO₄ B Cool solution to 0-5 °C A->B E Slowly add nitrating mixture to aniline solution at 0-10 °C B->E C Prepare nitrating mixture (HNO₃ + H₂SO₄) D Cool nitrating mixture to 0-5 °C C->D D->E F Stir at 0-10 °C for 1-2 hours (Monitor by TLC) E->F G Pour reaction mixture onto crushed ice F->G H Neutralize with NaHCO₃ solution G->H I Collect crude product by filtration H->I J Recrystallize from ethanol/methanol I->J K Characterize product (MP, NMR) J->K

Caption: Workflow for the synthesis of 4-bromo-N,N-dimethyl-2-nitroaniline.

References

The Versatility of 4-bromo-N,N-dimethyl-3-nitroaniline in Medicinal Chemistry: A Synthetic Building Block Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 4-bromo-N,N-dimethyl-3-nitroaniline, a substituted aniline derivative, presents itself as a versatile, yet underexplored, building block in the landscape of medicinal chemistry. While extensive research on its direct biological activities or its role in specific signaling pathways remains limited in publicly accessible literature, its chemical structure offers a tantalizing scaffold for the synthesis of novel therapeutic agents. This application note serves to highlight the potential applications of this compound as a key intermediate in drug discovery and development, drawing parallels from the established roles of its structural analogs.

Physicochemical Properties and Synthetic Utility

This compound (CAS No. 70076-04-9) is a chemical compound with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom, a nitro group, and a dimethylamino group. These functional groups provide multiple reactive sites for chemical modifications, making it a valuable starting material for the synthesis of a diverse range of more complex molecules.

PropertyValueSource
CAS Number70076-04-9[1]
Molecular FormulaC₈H₉BrN₂O₂[1]
Molecular Weight245.07 g/mol [1]

The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds in many drug candidates. The nitro group can be readily reduced to an amino group, providing a key handle for the introduction of new functionalities or the formation of heterocyclic rings, a common feature in many bioactive compounds. The dimethylamino group can influence the compound's solubility and basicity, and can also be a site for further chemical manipulation.

Potential Applications in Drug Discovery

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many approved kinase inhibitors feature an aniline or substituted aniline core, which often serves as a key pharmacophore for binding to the ATP-binding site of the kinase. The structural motifs present in this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. For instance, the bromo-aniline moiety is a common feature in the synthesis of inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.

The general workflow for utilizing this compound in the synthesis of kinase inhibitors could involve the initial transformation of the nitro group and subsequent coupling reactions at the bromine position to build the desired molecular complexity.

G start This compound reduction Reduction of Nitro Group start->reduction (e.g., Fe/HCl, H2/Pd-C) coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) reduction->coupling cyclization Heterocycle Formation coupling->cyclization end Bioactive Kinase Inhibitor Scaffolds cyclization->end

Caption: Synthetic workflow for kinase inhibitors.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactive handles on this compound can be exploited to construct a variety of heterocyclic systems, such as quinolines, quinazolines, and benzimidazoles, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Experimental Protocols

While specific experimental protocols for the direct biological application of this compound are not available, the following protocols describe general synthetic transformations that can be applied to this starting material.

Protocol 1: Reduction of the Nitro Group

This protocol describes a standard procedure for the reduction of an aromatic nitro group to an amine, a crucial step for further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of EtOH and H₂O, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the corresponding aniline derivative.

Protocol 2: Suzuki Cross-Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the bromine position.

Materials:

  • 4-bromo-N,N-dimethyl-3-aminoaniline (product from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromo-N,N-dimethyl-3-aminoaniline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G cluster_reduction Protocol 1: Nitro Reduction cluster_coupling Protocol 2: Suzuki Coupling start_red This compound reagents_red Fe, NH4Cl EtOH/H2O, Reflux start_red->reagents_red product_red 4-bromo-N,N-dimethyl-3-aminoaniline reagents_red->product_red start_coup 4-bromo-N,N-dimethyl-3-aminoaniline product_red->start_coup reagents_coup Arylboronic acid Pd(OAc)2, PPh3, K2CO3 Dioxane/H2O, Heat start_coup->reagents_coup product_coup Coupled Product reagents_coup->product_coup

Caption: Experimental workflow overview.

Conclusion

While direct evidence of the medicinal applications of this compound is currently scarce in scientific literature, its chemical structure positions it as a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The presence of multiple, readily transformable functional groups allows for the application of a wide range of synthetic methodologies to generate diverse molecular scaffolds. Researchers in drug discovery are encouraged to explore the potential of this compound as a building block for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols for 4-bromo-N,N-dimethyl-3-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established applications for 4-bromo-N,N-dimethyl-3-nitroaniline in materials science are limited in publicly available literature. The following application notes and protocols are based on the known properties and applications of structurally similar compounds, such as other substituted nitroanilines. These are intended to serve as a starting point for researchers and are not based on established, peer-reviewed protocols for this specific compound.

Introduction

This compound is a substituted aromatic compound featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group, a configuration known as a "push-pull" system. This electronic structure is characteristic of molecules with significant second-order nonlinear optical (NLO) properties.[1][2][3] Additionally, substituted anilines are common precursors in the synthesis of azo dyes.[4][5] Therefore, the primary potential applications of this compound in materials science are hypothesized to be in the fields of nonlinear optics and as a chromophore for dye synthesis.

Potential Application 1: Nonlinear Optical (NLO) Materials

Substituted nitroanilines are a well-studied class of organic NLO materials.[1][6] The intramolecular charge transfer from the amino group to the nitro group upon excitation with light leads to a large change in the molecular dipole moment, which is a key factor for high second-order NLO susceptibility (β).

The following table summarizes key properties of related nitroaniline derivatives used in NLO applications. This data can serve as a benchmark for evaluating the potential performance of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Second Harmonic Generation (SHG) Efficiency (vs. Urea)
2-methyl-4-nitroaniline (MNA)C₇H₈N₂O₂152.15152-154~10x
4-nitroaniline (pNA)C₆H₆N₂O₂138.12146-149~1x
N,N-dimethyl-4-nitroanilineC₈H₁₀N₂O₂166.18163-166High
This compound C₈H₉BrN₂O₂ 245.07 [7]Not Available Hypothesized to be high

This protocol describes the preparation of a guest-host polymer film containing this compound for the evaluation of its NLO properties.

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Cyclohexanone (solvent)

  • Indium tin oxide (ITO) coated glass slides

  • Microscope slides

  • Spin coater

  • Hot plate

  • Corona poling setup

Procedure:

  • Solution Preparation: Prepare a 10% (w/w) solution of PMMA in cyclohexanone. To this solution, add this compound to achieve a final concentration of 5% (w/w) with respect to PMMA. Stir the mixture at 50°C until the chromophore is completely dissolved.

  • Film Casting: Filter the solution through a 0.2 µm syringe filter. Spin-coat the solution onto a pre-cleaned ITO-coated glass slide at 1000 rpm for 60 seconds.

  • Drying: Dry the film in a vacuum oven at 80°C for 4 hours to remove the residual solvent.

  • Corona Poling:

    • Assemble a sandwich structure with the doped polymer film on the ITO slide and a standard microscope slide on top.

    • Place the assembly on a hot plate and heat it to the glass transition temperature of the polymer blend (approximately 100-110°C).

    • Apply a high DC voltage (5-7 kV) to a corona needle positioned 1-2 cm above the film. The ITO slide should be grounded.

    • Maintain the poling field while cooling the sample back to room temperature.

  • NLO Measurement: The second-order NLO coefficient (d₃₃) of the poled film can be measured using the Maker fringe technique.

NLO_Workflow cluster_prep Material Preparation cluster_poling Chromophore Alignment cluster_char Characterization A Dissolve PMMA and This compound in Cyclohexanone B Spin-coat on ITO slide A->B C Dry film in vacuum oven B->C D Heat to Tg C->D E Apply Corona Poling Field D->E F Cool to RT under field E->F G Measure d33 via Maker Fringe F->G

Workflow for the preparation and characterization of a doped polymer NLO material.

Potential Application 2: Synthesis of Azo Dyes

Aromatic amines are key components in the synthesis of azo dyes. The general procedure involves diazotization of the amine followed by coupling with a suitable coupling agent (e.g., a phenol or another amine). The resulting azo compound is highly conjugated, leading to strong absorption in the visible spectrum.

This protocol outlines a hypothetical synthesis of a disperse red dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-diethylaniline

  • Glacial acetic acid

  • Sodium acetate

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 2.45 g (0.01 mol) of this compound in 10 mL of a 3:1 mixture of glacial acetic acid and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add 3 mL of concentrated HCl while stirring.

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5°C.

    • Add the sodium nitrite solution dropwise to the aniline solution over 15 minutes, maintaining the temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of glacial acetic acid. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

    • Add a saturated solution of sodium acetate dropwise until the mixture is neutral to litmus paper.

    • Continue stirring in the ice bath for 2 hours.

  • Isolation and Purification:

    • Filter the precipitated dye using a Büchner funnel.

    • Wash the crude product with cold water until the filtrate is colorless.

    • Recrystallize the solid from an ethanol/water mixture to obtain the pure dye.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B NaNO2, HCl 0-5°C A->B C Diazonium Salt B->C E Coupling Reaction C->E D N,N-diethylaniline D->E F Azo Dye E->F

Reaction pathway for the synthesis of a hypothetical azo dye.

Safety and Handling

  • Ingestion: Harmful if swallowed.

  • Skin Contact: May be harmful in contact with skin and may cause irritation.

  • Inhalation: May cause respiratory irritation.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Based on its chemical structure, this compound holds promise as a precursor for materials with interesting optical properties. Its "push-pull" electronic configuration makes it a strong candidate for nonlinear optical applications, while its aromatic amine functionality allows for its use in the synthesis of azo dyes. The protocols and data presented here, though based on analogous compounds, provide a solid foundation for researchers to begin exploring the potential of this specific molecule in materials science. Experimental validation is required to confirm these hypothesized applications and to fully characterize the properties of materials derived from this compound.

References

Application Notes and Protocols: 4-bromo-N,N-dimethyl-3-nitroaniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-N,N-dimethyl-3-nitroaniline as a starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The presence of three key functional groups—a nitro group, a bromine atom, and a dimethylamino group—on the aniline scaffold allows for a diverse range of chemical transformations, making it an attractive building block in medicinal chemistry and materials science.

Synthesis of Substituted Benzimidazoles

The ortho-nitroaniline moiety within this compound is a well-established precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a one-carbon electrophile.

A common and efficient method is a one-pot reductive cyclization using sodium dithionite as the reducing agent in the presence of an aldehyde.[3] This approach allows for the direct synthesis of 2-substituted benzimidazoles.

Table 1: Synthesis of 2-Substituted 6-bromo-N,N-dimethyl-1H-benzo[d]imidazoles

EntryAldehyde (R-CHO)ProductExpected Yield (%)
1Benzaldehyde6-bromo-N,N-dimethyl-2-phenyl-1H-benzo[d]imidazole85-95
24-Chlorobenzaldehyde6-bromo-2-(4-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazole80-90
34-Methoxybenzaldehyde6-bromo-2-(4-methoxyphenyl)-N,N-dimethyl-1H-benzo[d]imidazole88-97
4Cyclohexanecarbaldehyde6-bromo-2-cyclohexyl-N,N-dimethyl-1H-benzo[d]imidazole75-85
Experimental Protocol: One-Pot Reductive Cyclization for Benzimidazole Synthesis

This protocol describes the synthesis of 6-bromo-N,N-dimethyl-2-phenyl-1H-benzo[d]imidazole.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.2 mmol) in DMF (10 mL).

  • To this solution, add a solution of sodium dithionite (4.0 mmol) in water (5 mL) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 6-bromo-N,N-dimethyl-2-phenyl-1H-benzo[d]imidazole.

start This compound product 2-Substituted-6-bromo-N,N-dimethyl-1H-benzo[d]imidazole start->product Reductive Cyclization aldehyde R-CHO aldehyde->product reagents Na2S2O4, DMF/H2O, 80-100 °C

Caption: Reductive cyclization of this compound.

Synthesis of Biaryl Precursors for Fused Heterocycles via Suzuki-Miyaura Coupling

The bromine atom on the aniline ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of various aryl or heteroaryl substituents at the 4-position, creating complex biaryl structures that can serve as precursors for a range of fused heterocyclic systems. The reactivity of the C-Br bond is generally compatible with the nitro group, allowing for selective functionalization.[6]

Table 2: Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/Ester (R-B(OR)₂)Catalyst/LigandBaseSolventExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane85-98
3Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene75-90
4Thiophen-2-ylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane70-88
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water 4:1)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (5 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

start This compound product 4-Aryl-N,N-dimethyl-3-nitroaniline start->product Suzuki-Miyaura Coupling boronic_acid R-B(OR)2 boronic_acid->product reagents Pd Catalyst, Base start This compound product N4-substituted-N1,N1-dimethyl-2-nitrobenzene-1,4-diamine start->product Buchwald-Hartwig Amination amine R1R2NH amine->product reagents Pd Catalyst, Ligand, Base

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-N,N-dimethyl-3-nitroaniline. This substrate is a potentially valuable building block in medicinal chemistry and materials science, offering opportunities for diverse functionalization. The presence of both a strong electron-withdrawing nitro group and an electron-donating dimethylamino group influences the reactivity of the C-Br bond, making it an interesting substrate for various palladium-catalyzed transformations.

While specific literature on the cross-coupling of this compound is limited, this guide provides protocols adapted from established methods for structurally and electronically similar aryl bromides. These protocols serve as a starting point for reaction optimization.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For this compound, the primary reactive site for these transformations is the carbon-bromine bond. The general workflow for such a reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->atmosphere heat Heat to Reaction Temperature with Stirring atmosphere->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Catalyst cool->filter extract Aqueous Work-up & Extraction filter->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

The catalytic cycle for these reactions generally proceeds through a series of well-established steps involving a palladium(0) active species.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled Ar-Pd(II)L_n-R transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition coupling_partner R-M (e.g., R-B(OH)₂, R-C≡CH) coupling_partner->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The electron-withdrawing nitro group in this compound is expected to facilitate the oxidative addition step.

Representative Quantitative Data for Suzuki-Miyaura Coupling of Substituted Bromoanilines

EntryAryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
14-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062
24-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1091
34-Bromo-3-(trifluoromethyl)anilinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O1285

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for C-C bond formation.

Representative Quantitative Data for Heck Coupling of Aryl Halides

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1 mol%) / SPO ligandK₃PO₄THF6095
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (2 mol%) / PPh₃Et₃NDMF10088
34-BromonitrobenzeneStyrenePdCl₂(PPh₃)₂ (3 mol%)NaOAcDMA12090

Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

Procedure:

  • To a pressure-rated vessel, add this compound, the palladium catalyst, ligand (if used), and base.

  • Add the solvent and the alkene.

  • Seal the vessel and heat to 100-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[1]

Representative Quantitative Data for Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NTHF6092
24-Iodotoluene1-HexynePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)i-Pr₂NHDMF8089
34-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (5 mol%) / XPhos (10 mol%) / CuI (10 mol%)Cs₂CO₃Dioxane10095 (High Conversion)

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an aryl halide with an amine.[2] It allows for the synthesis of a wide range of arylamines.[2]

Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Bromo-13α-estrone 3-methyl ether4-NitroanilinePd(OAc)₂ (10 mol%) / X-PhosKOt-BuToluene100 (MW)92
24-BromotolueneMorpholinePd₂(dba)₃ (1 mol%) / RuPhosNaOt-BuDioxane8098
34-Bromo-3-(trifluoromethyl)anilineAnilinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₂CO₃t-BuOH11078

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Disclaimer: The provided protocols are generalized and may require optimization for the specific substrate and coupling partners. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the bromination of N,N-dimethylaniline to yield 4-bromo-N,N-dimethylaniline. The subsequent step is the regioselective nitration of this intermediate to introduce the nitro group at the 3-position.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount during nitration to prevent the formation of undesired side products and dinitrated species. The reaction is typically conducted at low temperatures (e.g., 0-10°C). The rate of addition of the nitrating agent is also crucial for maintaining temperature and ensuring a selective reaction.

Q3: What are the expected major side products in this synthesis?

A3: In the nitration of 4-bromo-N,N-dimethylaniline, potential side products include other constitutional isomers of the desired product, such as 2-nitro and 6-nitro derivatives, although the directing effects of the substituents favor the 3-nitro product. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are not carefully controlled.

Q4: How can I purify the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. For higher purity, column chromatography using silica gel is an effective method to separate the desired product from any isomeric impurities and unreacted starting materials.[1]

Q5: What are the primary safety precautions for this synthesis?

A5: Both bromination and nitration reactions involve hazardous reagents. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Nitrating agents, such as a mixture of nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. All reactions should be performed with caution, and appropriate quenching procedures should be in place.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-bromo-N,N-dimethylaniline (Step 1) - Incomplete reaction.- Loss of product during workup.- Monitor the reaction by TLC to ensure completion.- Ensure the pH is basic before extraction to prevent the amine from remaining in the aqueous layer as a salt.
Low Yield of this compound (Step 2) - Inefficient nitration.- Formation of multiple isomers.- Product decomposition.- Ensure the use of a potent nitrating agent (e.g., concentrated HNO₃/H₂SO₄).- Maintain a low reaction temperature (0-10°C) to improve regioselectivity.- Slowly add the nitrating agent to the substrate solution.
Presence of Multiple Spots on TLC After Nitration - Formation of isomeric byproducts.- Dinitration of the aromatic ring.- Optimize the reaction temperature and addition rate of the nitrating agent.- Use a milder nitrating agent if dinitration is a significant issue.- Employ column chromatography for efficient separation of isomers.
Product is a Dark Oil or Tar Instead of a Solid - Presence of impurities.- Incomplete removal of acidic residues.- Thoroughly wash the crude product to remove any residual acid from the nitration step.- Purify the product using column chromatography followed by recrystallization.
Difficulty in Isolating the Product After Recrystallization - Inappropriate solvent choice.- Product is too soluble in the chosen solvent.- Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent system.- Consider using a co-solvent system to decrease the solubility of the product.

Experimental Protocols

Step 1: Synthesis of 4-bromo-N,N-dimethylaniline

This protocol is adapted from established methods for the bromination of N,N-dimethylaniline.[2]

Materials:

  • N,N-dimethylaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred N,N-dimethylaniline solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-dimethylaniline. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

This protocol is based on standard nitration procedures for activated aromatic rings.[3]

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide (Aqueous Solution)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-bromo-N,N-dimethylaniline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a cooled portion of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 4-bromo-N,N-dimethylaniline sulfate, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of aqueous ammonium hydroxide until the pH is approximately 8, while keeping the mixture cool.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-bromo-N,N-dimethylaniline

ParameterValueReference
Starting MaterialN,N-dimethylaniline[2]
ReagentsBromine, Glacial Acetic Acid[2]
Temperature0-10°C (addition), Room Temperature (reaction)[2]
Reaction Time1-2 hours[2]
Reported YieldAlmost theoretical[2]

Table 2: Reaction Parameters for the Nitration of 4-bromo-N,N-dimethylaniline (Representative)

ParameterValueReference
Starting Material4-bromo-N,N-dimethylanilineN/A
ReagentsConc. Nitric Acid, Conc. Sulfuric Acid[3]
Temperature0-5°C[3]
Reaction Time1-2 hours[3]
Expected Yield50-70% (based on similar nitrations)[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration start1 Dissolve N,N-dimethylaniline in glacial acetic acid add_br2 Add Bromine solution dropwise at 0-10°C start1->add_br2 react1 Stir at room temperature (1-2 hours) add_br2->react1 workup1 Quench, Neutralize, and Extract react1->workup1 purify1 Dry and Concentrate workup1->purify1 product1 4-bromo-N,N-dimethylaniline purify1->product1 start2 Dissolve 4-bromo-N,N-dimethylaniline in conc. H₂SO₄ at 0°C product1->start2 Intermediate add_nitro Add Nitrating Mixture dropwise at 0-5°C start2->add_nitro react2 Stir at 0-5°C (1-2 hours) add_nitro->react2 workup2 Quench on ice, Neutralize react2->workup2 purify2 Filter and Recrystallize workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn isomer_formation Isomer Formation low_yield->isomer_formation dinitration Dinitration low_yield->dinitration poor_workup Inefficient Workup/ Purification low_yield->poor_workup wrong_temp Incorrect Temperature low_yield->wrong_temp impure_product Impure Product (TLC) impure_product->isomer_formation impure_product->dinitration impure_product->poor_workup monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc optimize_temp Optimize Temperature isomer_formation->optimize_temp slow_addition Slow Reagent Addition isomer_formation->slow_addition column_chrom Column Chromatography isomer_formation->column_chrom dinitration->optimize_temp dinitration->slow_addition poor_workup->column_chrom proper_neutralization Ensure Proper Neutralization poor_workup->proper_neutralization wrong_temp->optimize_temp

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-bromo-N,N-dimethyl-3-nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield After Recrystallization

Possible Cause Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polar nature of the nitro and amino groups and the nonpolar aromatic ring, a moderately polar solvent is recommended. Ethanol has been reported as a suitable recrystallization solvent for the related compound 4-bromo-N,N-dimethylaniline.[1]
Excessive Solvent Usage Using too much solvent will result in the desired compound remaining in the mother liquor even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, impurities can be trapped within the crystals of the desired product. To avoid this, use a pre-heated funnel for hot filtration and cover the beaker with a watch glass during cooling to allow for slow crystal formation.
Loss During Washing Washing the crystals with a solvent in which they are soluble will lead to product loss. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Problem 2: Ineffective Separation by Column Chromatography

Possible Cause Recommended Solution
Inappropriate Stationary Phase Silica gel is a common and effective stationary phase for the purification of moderately polar compounds. However, the basic nature of the dimethylamino group can lead to strong interactions with the acidic silanol groups on silica, causing peak tailing.
Incorrect Eluent System An eluent system with either too high or too low polarity will not provide adequate separation. The polarity of the eluent should be optimized by first performing Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting eluent system for similar compounds is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
Peak Tailing The basicity of the N,N-dimethylamino group can cause strong interactions with the acidic silica gel, leading to broad, tailing peaks and poor separation. To mitigate this, a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA), can be added to the eluent system.
Co-elution of Isomeric Impurities The synthesis of this compound may result in the formation of isomeric impurities, such as 2-bromo-N,N-dimethyl-5-nitroaniline or 4-bromo-N,N-dimethyl-2-nitroaniline, which may have similar polarities and be difficult to separate. A shallow gradient elution or the use of a different stationary phase, such as alumina, might be necessary for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Starting Materials: Unreacted 4-bromo-N,N-dimethylaniline or nitrating agent.

  • Isomeric Products: Nitration of 4-bromo-N,N-dimethylaniline can potentially lead to the formation of other isomers, such as 4-bromo-N,N-dimethyl-2-nitroaniline.

  • Over-nitrated Products: Introduction of more than one nitro group onto the aromatic ring.

  • Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of the nitro group may occur, although this is generally unlikely under typical nitration conditions.

  • Dehalogenated Products: Loss of the bromine atom from the aromatic ring.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can assess the separation efficiency and identify the fractions containing the pure product. A suitable eluent system for TLC of aromatic amines often consists of a mixture of hexane and ethyl acetate.

Q3: What is a suitable recrystallization solvent for this compound?

Q4: My purified product is colored. Is it impure?

A4: Nitroanilines are often colored compounds, typically appearing as yellow or orange crystalline solids. The color is due to the electronic conjugation between the nitro group and the aniline ring. Therefore, a colored product does not necessarily indicate the presence of impurities. However, a significant darkening or the presence of a tarry consistency may suggest decomposition or the presence of polymeric byproducts.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a beaker, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Add more hot solvent dropwise until all the solid has just dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm beaker.

  • Cooling: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., a high hexane to ethyl acetate ratio).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct Crystals Impurities1 Soluble Impurities Recrystallization->Impurities1 Mother Liquor ColumnChromatography->PureProduct Pure Fractions Impurities2 Separated Impurities ColumnChromatography->Impurities2 Impure Fractions

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation LowYield->PoorSeparation No Solvent Check Solvent Choice & Volume LowYield->Solvent Yes Eluent Optimize Eluent (TLC) PoorSeparation->Eluent Yes Cooling Ensure Slow Cooling Solvent->Cooling Washing Use Ice-Cold Wash Cooling->Washing Tailing Peak Tailing? Eluent->Tailing AddTEA Add TEA to Eluent Tailing->AddTEA Yes Isomers Consider Isomeric Impurities Tailing->Isomers No

Caption: A troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 4-bromo-N,N-dimethyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when nitrating 4-bromo-N,N-dimethylaniline with a mixture of nitric and sulfuric acid?

The expected major product is this compound.

Q2: Why is the nitro group introduced at the position meta to the dimethylamino group, even though the dimethylamino group is typically an ortho, para-director?

In the presence of strong acids like sulfuric acid, the lone pair of electrons on the nitrogen atom of the dimethylamino group gets protonated. This forms an anilinium ion (-N⁺H(CH₃)₂), which is an electron-withdrawing group. This electron-withdrawing nature deactivates the aromatic ring and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position.[1][2]

Q3: What are the potential impurities in the synthesis of this compound?

Potential impurities can include:

  • Isomeric products: Small amounts of ortho-nitro isomers (2-nitro and 6-nitro) may be formed.

  • Di-nitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), di-nitration of the aromatic ring can occur.

  • Unreacted starting material: Incomplete reaction will leave residual 4-bromo-N,N-dimethylaniline.

  • p-Nitro isomer: Although less likely due to the protonation, some p-nitrodimethylaniline may form if conditions are not strictly controlled.

Q4: What are the recommended purification techniques for this compound?

The most common and effective purification methods are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities present.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). You may need to adjust the reaction time or temperature.
Formation of significant amounts of side products.Carefully control the reaction temperature, typically by using an ice bath during the addition of the nitrating mixture. Add the nitrating agent dropwise to avoid localized overheating.
Presence of multiple spots on TLC after reaction Formation of isomeric or di-nitrated products.Optimize the reaction conditions (temperature, stoichiometry of reagents) to favor the formation of the desired product.
Oxidation of the starting material or product.Use high-quality, pure starting materials and reagents. Ensure the reaction is carried out under an inert atmosphere if necessary.
Difficulty in isolating the product Product is soluble in the work-up solvent.After quenching the reaction with ice/water, ensure the solution is sufficiently neutralized to precipitate the product.
Formation of an oil instead of a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Product is colored or contains tarry impurities Oxidation of the aniline derivative.Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Recrystallization does not significantly improve purity Impurities have similar solubility to the product.Column chromatography is recommended to separate compounds with similar polarities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation of the Aniline Solution: In a round-bottom flask, dissolve 4-bromo-N,N-dimethylaniline in concentrated sulfuric acid, while cooling the flask in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature using an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the aniline solution with vigorous stirring, ensuring the temperature of the reaction mixture does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralization and Precipitation: Carefully neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the product precipitates out.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is often a good starting point for nitroaniline derivatives. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals to a constant weight.

Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): Select a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase and collect the fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 4-bromo-N,N-dimethylaniline reaction Nitration with HNO3/H2SO4 start->reaction Dissolve in H2SO4 workup Quench with Ice & Neutralize reaction->workup Pour onto ice filtration Filter & Wash Crude Product workup->filtration Precipitation end_product Crude Product filtration->end_product check_tlc Analyze Crude Product by TLC end_product->check_tlc pure Desired Product is Pure check_tlc->pure Single Spot impure Impurities Detected check_tlc->impure Multiple Spots recrystallize Recrystallization impure->recrystallize If impurities have different solubility column Column Chromatography impure->column If impurities have similar polarity recrystallize->check_tlc Re-analyze column->check_tlc Re-analyze

Caption: Workflow for the synthesis and purification of this compound.

G cluster_pathway Directing Effects in Nitration starting_material 4-bromo-N,N-dimethylaniline anilinium_ion Anilinium Ion Formation (-N⁺H(CH₃)₂) starting_material->anilinium_ion Protonation in strong acid ortho_para_director Ortho, Para-Directing Group starting_material->ortho_para_director In non-acidic conditions (not the case here) meta_director Meta-Directing Group anilinium_ion->meta_director desired_product This compound (Major Product) meta_director->desired_product Electrophilic attack by NO₂⁺ side_products Isomeric Side Products (Minor) ortho_para_director->side_products Electrophilic attack by NO₂⁺

Caption: Influence of reaction conditions on the directing effect of the amino group.

References

Technical Support Center: Purification of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "4-bromo-N,N-dimethyl-3-nitroaniline". The following sections offer detailed experimental protocols and data management strategies to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as N,N-dimethyl-3-nitroaniline.

  • Over-brominated species: For instance, di-bromo-N,N-dimethyl-3-nitroaniline.

  • Positional isomers: Isomers of this compound that may have formed during synthesis.

  • Residual solvents: Solvents used in the synthesis and workup.

Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

A2: Discoloration often indicates the presence of trace oxidized impurities or residual starting materials. Passing the compound through a short plug of silica gel using a non-polar eluent can often remove these colored impurities. Alternatively, treatment with activated charcoal followed by filtration and recrystallization can be effective.

Q3: After purification, the purity of my compound has not significantly improved. What should I do?

A3: If a single purification method does not yield the desired purity, a combination of techniques is recommended. For example, an acid-base extraction can be followed by recrystallization or column chromatography for a more thorough purification. It is also crucial to ensure that the chosen analytical method (e.g., HPLC, GC) is suitable for detecting the specific impurities present.

Q4: How can I confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a versatile and precise method for assessing the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile impurities. Purity is typically determined by the peak area percentage of the main component.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product from impurities during column chromatography. The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system will increase retention on the column and may improve separation.
The column was overloaded with the crude sample.Use a larger diameter column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.
Product tailing or streaking on the chromatography column. Strong interaction between the basic aniline and acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2%), to the mobile phase to neutralize the acidic sites on the silica gel.
Oiling out during recrystallization. The solvent is too nonpolar for the compound, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Ensure the compound is fully dissolved at the boiling point of the solvent before cooling. Slow cooling can also prevent oiling out.
Low recovery after recrystallization. The chosen solvent is too good at dissolving the compound at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Using a minimal amount of hot solvent to dissolve the crude product is also critical.
Product loss during acid-base extraction. The product itself is basic and forms a salt that is soluble in the aqueous layer.Carefully control the pH during the acid wash. Use a milder acidic solution (e.g., dilute acetic acid instead of strong HCl) if the basicity of the product is a concern.

Experimental Protocols

The following are detailed methodologies for key purification experiments. These should be considered as starting points and may require optimization.

Protocol 1: Recrystallization

Objective: To purify the crude product by removing impurities that have different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Triethylamine (TEA) (optional)

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction

Objective: To remove basic or acidic impurities by converting them into water-soluble salts.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous acid (e.g., 1M HCl)

  • Dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution. This will protonate basic impurities, moving them to the aqueous layer. Separate the layers.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution to remove any acidic impurities. Separate the layers.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Data Presentation

To track the effectiveness of the purification process, it is essential to quantify the purity of the material before and after each step. The following table can be used to record and compare your results.

Purification Step Initial Mass (g) Final Mass (g) Yield (%) Initial Purity (%) Final Purity (%) Analytical Method
RecrystallizationHPLC/GC
Column ChromatographyHPLC/GC
Acid-Base ExtractionHPLC/GC

Visualizations

The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common issues.

PurificationWorkflow Crude Crude Product Analysis1 Purity Analysis (e.g., HPLC) Crude->Analysis1 Decision Purity < Desired? Analysis1->Decision Purification Purification Step (Recrystallization, Chromatography, etc.) Decision->Purification Yes FinalProduct Pure Product Decision->FinalProduct No Analysis2 Purity Analysis Purification->Analysis2 Analysis2->Decision

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Problem Encountered Q1 Low Purity after Purification? Start->Q1 Q2 Discoloration? Start->Q2 Q3 Low Yield? Start->Q3 Sol1 Combine Purification Methods (e.g., Extraction + Recrystallization) Q1->Sol1 Yes Sol2 Charcoal Treatment or Silica Plug Filtration Q2->Sol2 Yes Sol3 Optimize Purification Conditions (e.g., Solvent, Temperature) Q3->Sol3 Yes

Caption: A logical diagram for troubleshooting common purification issues.

Troubleshooting guide for the synthesis of "4-bromo-N,N-dimethyl-3-nitroaniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline, a key intermediate in pharmaceutical and chemical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Nitration of N,N-dimethylaniline
Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of 3-nitro-N,N-dimethylaniline - Incorrect reaction temperature: Temperatures above 5-10°C can lead to the formation of the para-isomer (4-nitro-N,N-dimethylaniline) and other side products.[1][2] - Inefficient nitrating mixture: Improper preparation or addition of the nitric acid/sulfuric acid mixture. - Poor quality starting material: Impure N,N-dimethylaniline can lead to side reactions.- Maintain strict temperature control: Use an ice-salt bath or dry ice to keep the reaction temperature below 5°C.[1][2] - Slow, dropwise addition: Add the nitrating mixture very slowly with vigorous stirring to ensure proper mixing and heat dissipation.[2] - Use high-purity N,N-dimethylaniline: Ensure the starting material is free from mono-methylaniline.[1]
Product is a mixture of isomers (3-nitro and 4-nitro) - Elevated reaction temperature: As the temperature rises, the formation of the 4-nitro isomer becomes more favorable.[1][2]- Maintain low temperature: Keep the reaction temperature strictly between 0-5°C. - Fractional crystallization: The isomers can be separated by recrystallization from ethanol or benzene, as the 4-nitro isomer is less soluble.[1][2]
Formation of a dark, tarry substance - Over-nitration: Excessive addition of the nitrating mixture or too high a reaction temperature can lead to the formation of dinitro or other highly nitrated byproducts. - Presence of nitrous acid: Can lead to undesired side reactions.[3]- Use stoichiometric amounts of nitrating agent. - Add urea to the nitrating mixture: Urea can help to remove any nitrous acid present.[2] - Ensure efficient stirring and cooling.
Step 2: Bromination of 3-nitro-N,N-dimethylaniline
Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Ineffective brominating agent: The choice and handling of the brominating agent are critical. - Suboptimal reaction conditions: Incorrect solvent or temperature can hinder the reaction.- Use a suitable brominating agent: N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used.[4][5] - Optimize solvent and temperature: Acetic acid or a mixture of acetic acid and sulfuric acid can be used as the solvent. The reaction is typically carried out at room temperature.
Formation of poly-brominated products - Excess brominating agent: Using more than one equivalent of the brominating agent can lead to the introduction of multiple bromine atoms onto the aromatic ring.- Use a stoichiometric amount of the brominating agent. - Slowly add the brominating agent to the reaction mixture to maintain control over the reaction.
Product is difficult to purify - Presence of unreacted starting material or isomers. - Column chromatography: Use silica gel chromatography to separate the desired product from impurities. - Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol to obtain a pure compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the nitration of N,N-dimethylaniline to maximize the yield of the meta-isomer?

A1: The ideal temperature for the nitration of N,N-dimethylaniline to favor the formation of the 3-nitro isomer is between 0°C and 5°C.[1][2] Exceeding this temperature range will significantly increase the formation of the para-isomer.

Q2: How can I effectively separate the 3-nitro and 4-nitro isomers of N,N-dimethylaniline?

A2: The two isomers can be separated by fractional crystallization. The 4-nitro isomer is typically less soluble in solvents like ethanol or benzene and will precipitate out first upon cooling, allowing for the isolation of the 3-nitro isomer from the mother liquor.[1][2]

Q3: What are the safest and most effective brominating agents for the second step?

A3: Both liquid bromine in a solvent like acetic acid and N-Bromosuccinimide (NBS) are effective brominating agents for this reaction.[4][5] NBS is often preferred as it is a solid and easier to handle than liquid bromine, which is highly corrosive and volatile.

Q4: My final product is an oil instead of a solid. What should I do?

A4: An oily product often indicates the presence of impurities. Attempt to purify the product using column chromatography on silica gel. If the product is still an oil, it may be due to residual solvent. Try drying the product under high vacuum. If the issue persists, consider that the product may have a low melting point.

Q5: Can I perform a one-pot synthesis of this compound from N,N-dimethylaniline?

A5: While a one-pot synthesis might be possible, it is generally not recommended due to the difficulty in controlling the regioselectivity of both the nitration and bromination steps simultaneously. A stepwise approach allows for the purification of the intermediate, 3-nitro-N,N-dimethylaniline, leading to a purer final product.

Experimental Protocols

Synthesis of 3-nitro-N,N-dimethylaniline
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 127 mL of concentrated sulfuric acid and cool it to 0-5°C in an ice-salt bath.[1]

  • Slowly add 36.3 g of N,N-dimethylaniline to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.[1]

  • Prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the N,N-dimethylaniline solution over a period of at least one hour, maintaining the reaction temperature between 0-5°C.[2]

  • After the addition is complete, continue stirring for another 2 hours at the same temperature.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the solution with a cold, concentrated sodium hydroxide solution until it is alkaline.

  • The precipitated crude product, a mixture of 3-nitro and 4-nitro isomers, is then filtered, washed with cold water, and dried.

  • Separate the isomers by fractional crystallization from ethanol.[1]

Synthesis of this compound
  • Dissolve 10 g of 3-nitro-N,N-dimethylaniline in 50 mL of glacial acetic acid in a flask.

  • In a separate container, dissolve 9.6 g (1 equivalent) of bromine in 20 mL of glacial acetic acid.

  • Slowly add the bromine solution to the 3-nitro-N,N-dimethylaniline solution with stirring at room temperature.

  • Continue stirring for 2-3 hours after the addition is complete.

  • Pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Filter the solid, wash it thoroughly with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

Visualizations

Troubleshooting_Synthesis cluster_start Start Synthesis cluster_nitration Step 1: Nitration cluster_bromination Step 2: Bromination cluster_end Final Product start N,N-dimethylaniline nitration Nitration (HNO3, H2SO4, 0-5°C) start->nitration check_yield_nitration Low Yield? nitration->check_yield_nitration check_purity_nitration Impure Product? (Isomer Mixture) check_yield_nitration->check_purity_nitration No troubleshoot_temp Troubleshoot: - Check Temperature Control - Slow Addition of Reagents check_yield_nitration->troubleshoot_temp Yes purify_isomers Purification: Fractional Crystallization check_purity_nitration->purify_isomers Yes intermediate 3-nitro-N,N-dimethylaniline check_purity_nitration->intermediate No troubleshoot_temp->nitration purify_isomers->intermediate bromination Bromination (Br2 or NBS, Acetic Acid) intermediate->bromination check_yield_bromination Low Yield? bromination->check_yield_bromination check_purity_bromination Impure Product? check_yield_bromination->check_purity_bromination No troubleshoot_reagents Troubleshoot: - Check Brominating Agent - Stoichiometry check_yield_bromination->troubleshoot_reagents Yes purify_final Purification: - Recrystallization - Column Chromatography check_purity_bromination->purify_final Yes end_product This compound check_purity_bromination->end_product No troubleshoot_reagents->bromination purify_final->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway reactant N,N-dimethylaniline intermediate 3-nitro-N,N-dimethylaniline reactant->intermediate Nitration reagent1 HNO3, H2SO4 0-5°C product This compound intermediate->product Bromination reagent2 Br2 or NBS Acetic Acid

Caption: Reaction pathway for the synthesis of this compound.

References

Avoiding C-alkylation side products in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid C-alkylation side products during aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation in the context of aniline synthesis, and why is it a problem?

A1: C-alkylation is a common side reaction during the N-alkylation of anilines where the alkyl group attaches to a carbon atom on the aromatic ring instead of the nitrogen atom. This is problematic as it leads to the formation of undesired byproducts, reducing the yield of the target N-alkylated aniline and complicating the purification process. The positions most susceptible to C-alkylation are ortho and para to the amino group.[1]

Q2: What are the primary factors that promote C-alkylation?

A2: Several factors can favor C-alkylation over the desired N-alkylation:

  • High Temperatures: Higher reaction temperatures often provide the activation energy needed for ring alkylation.[1][2][3]

  • Catalyst Choice: The nature of the catalyst can significantly influence the reaction's regioselectivity. Some catalysts may have active sites that facilitate electrophilic attack on the aromatic ring.

  • Substrate Reactivity: The electronic properties of the aniline derivative can play a role. Electron-donating substituents on the ring can activate it towards electrophilic attack, potentially increasing C-alkylation.

  • Rearrangement: In some cases, an initially formed N-alkylated product can rearrange to a C-alkylated product, especially under acidic conditions or at elevated temperatures.[1]

Q3: How can I minimize or eliminate C-alkylation side products in my reaction?

A3: Several strategies can be employed to enhance selectivity for N-alkylation:

  • Reaction Temperature Control: Lowering the reaction temperature is often a simple and effective way to disfavor C-alkylation.[1][2] For instance, when using certain zeolite catalysts, N-alkylation is favored at temperatures between 250°C and 350°C, while C-alkylation becomes more prominent at temperatures above 300°C.[2]

  • Catalyst Selection: Employing catalysts known for high N-alkylation selectivity is crucial. Examples include:

    • Zeolites: Specific zeolites with controlled pore sizes (6 to 8 angstroms) and three-dimensional tubular shapes, such as S-115, have shown high selectivity for N-alkylation at optimized temperatures.[2]

    • Palladium on Carbon (Pd/C): This heterogeneous catalyst can be effective for selective N-alkylation, particularly when using primary amines as alkylating agents under microwave conditions.[4][5]

    • Nickel-based Catalysts: Systems like NiBr₂ with 1,10-phenanthroline have demonstrated high selectivity for mono-N-alkylation of anilines with alcohols.[6]

  • Use of Protecting Groups: Temporarily protecting the amino group can prevent both N- and subsequent C-alkylation. Acylation of the aniline to form an anilide is a common strategy. The protecting group can be removed after other desired modifications to the molecule are complete.[1][7][8]

  • Choice of Alkylating Agent: Modern methods like the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which use alcohols as alkylating agents with specific transition metal catalysts, can offer better control and selectivity for N-alkylation, producing only water as a byproduct.[7]

Troubleshooting Guide

Issue: Significant formation of C-alkylated byproducts is observed in my aniline alkylation reaction.

This guide provides a systematic approach to troubleshoot and minimize the formation of C-alkylated side products.

Step 1: Analyze Reaction Conditions

The first step is to carefully review your current experimental setup.

ParameterPotential Cause of C-AlkylationRecommended Action
Temperature Too high, promoting ring alkylation.Reduce the reaction temperature.
Catalyst Catalyst may favor C-alkylation.Switch to a catalyst with known high selectivity for N-alkylation (e.g., specific zeolites, Pd/C, or nickel complexes).[2][4][5][6]
Reaction Time Prolonged reaction time may lead to product rearrangement.Monitor the reaction progress and stop it once the desired product is formed.
Solvent Solvent polarity can influence selectivity.Experiment with solvents of different polarities. Low-polarity solvents like THF have shown good results in some systems.[4]
Step 2: Alternative Methodologies

If optimizing the current protocol is insufficient, consider adopting an alternative synthetic strategy.

StrategyDescriptionKey Advantages
Protecting Group Strategy Protect the amino group (e.g., by acylation to form an acetanilide) before performing other reactions on the molecule. The protecting group is removed in a final step.[8]Effectively blocks both N- and C-alkylation at the aniline core.
"Borrowing Hydrogen" Method Use an alcohol as the alkylating agent in the presence of a suitable transition metal catalyst (e.g., Ru, Ir, Mn, Ni).[6][7][9]Highly atom-economical (water is the only byproduct), often highly selective for N-alkylation.
Heterogeneous Catalysis Employ a solid-supported catalyst like Pd/C or a zeolite.[2][4][5]Often allows for easier catalyst removal and recycling, with high selectivity under optimized conditions.

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the selectivity of aniline alkylation. The following table summarizes quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for Selective N-Alkylation of Aniline

Catalyst SystemAlkylating AgentSolventTemperature (°C)Yield of N-Alkylated Product (%)Notes
10% Pd/CPrimary AminesTHF170 (MW)Up to 99%High atom economy, ammonia is the only byproduct.[4]
NiBr₂ / 1,10-phenanthrolineBenzyl AlcoholToluene130Up to 96%Highly selective for mono-alkylation.[6]
Zeolite S-115Methanol-300-350-Highly selective for N-alkylation over C-alkylation.[2]
Cu-Chromite nano-catalystBenzyl Alcoholo-Xylene110-Part of the "borrowing hydrogen" strategy.
Zn(II) complexBenzyl AlcoholToluene12064-79%Good to excellent yields for a range of anilines.[10]

Experimental Protocols

Protocol 1: Selective N-Alkylation using a Nickel Catalyst [6]

This protocol is adapted for the selective mono-N-alkylation of aniline with benzyl alcohol.

Materials:

  • Aniline

  • Benzyl alcohol

  • NiBr₂

  • 1,10-phenanthroline (L1)

  • t-BuOK

  • Toluene (dry)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube, add NiBr₂ (0.025 mmol) and 1,10-phenanthroline (0.05 mmol).

  • Add t-BuOK (0.25 mmol) to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add dry toluene (2.0 mL), aniline (0.25 mmol), and benzyl alcohol (1.0 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Competing pathways of N-alkylation and C-alkylation in aniline synthesis.

G start Start: C-Alkylation Detected check_temp Is Reaction Temperature > 100°C? start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_catalyst Is a Non-Selective Catalyst Being Used? check_temp->check_catalyst No end End: C-Alkylation Minimized lower_temp->end change_catalyst Action: Switch to Selective Catalyst (e.g., Ni-based, Zeolite, Pd/C) check_catalyst->change_catalyst Yes consider_alt_method Consider Alternative Methodology check_catalyst->consider_alt_method No change_catalyst->end protecting_group Strategy: Use Protecting Group consider_alt_method->protecting_group borrowing_hydrogen Strategy: Borrowing Hydrogen with Alcohol consider_alt_method->borrowing_hydrogen protecting_group->end borrowing_hydrogen->end

Caption: Troubleshooting flowchart for addressing C-alkylation in aniline synthesis.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_reagents 1. Prepare Aniline, Alcohol, Catalyst, Base, and Solvent setup_inert 2. Assemble Glassware under Inert Atmosphere prep_reagents->setup_inert add_reagents 3. Add Reagents to Reaction Vessel setup_inert->add_reagents heat_stir 4. Heat and Stir Reaction Mixture add_reagents->heat_stir quench 5. Quench Reaction heat_stir->quench extract 6. Extract Product quench->extract purify 7. Purify by Chromatography extract->purify product Final Product: N-Alkylated Aniline purify->product

Caption: General experimental workflow for selective N-alkylation of aniline.

References

Controlling exothermic reactions during nitration of N,N-dimethylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of N,N-dimethylaniline derivatives. The information is designed to help control exothermic reactions and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the nitration of N,N-dimethylaniline derivatives?

A1: The nitration of N,N-dimethylaniline is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2] Failure to control the temperature can lead to a rapid, uncontrolled temperature increase, known as a runaway reaction.[3] This can result in the formation of undesirable byproducts, including oxidation products (tar-like substances) and over-nitrated compounds.[1][3] In severe cases, it can pose a significant safety hazard, potentially leading to explosions.[4] Proper temperature control is also essential for achieving high yields and the desired regioselectivity of the nitro group addition.[3]

Q2: What is the ideal temperature range for the nitration of N,N-dimethylaniline and its derivatives?

A2: The recommended temperature range for the nitration of aniline derivatives is typically between 0°C and 10°C.[3] Maintaining this low temperature helps to manage the reaction rate and minimize the formation of byproducts.[3] This is commonly achieved using an ice-salt bath or a cryo-cooler for more efficient and stable cooling.[3]

Q3: Why am I getting a significant amount of the meta-nitro isomer instead of the expected ortho/para products?

A3: The formation of a significant amount of the meta-nitro isomer is a common issue. In the strongly acidic conditions of the nitration mixture, the lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group can be protonated.[5][6] This forms an N,N-dimethylanilinium ion (-N(CH₃)₂H⁺), which is an electron-withdrawing group.[5][6] Electron-withdrawing groups are meta-directing, thus leading to the formation of the meta-substituted product.[3][5][6] To favor the formation of ortho and para isomers, the reaction conditions must be carefully controlled to minimize this protonation.

Q4: What are the primary safety hazards associated with nitration reactions, and what precautions should be taken?

A4: The primary hazards stem from the use of highly corrosive and reactive nitrating agents, such as concentrated nitric and sulfuric acids.[4][7] These can cause severe chemical burns upon contact with skin or eyes.[4] The reaction is also highly exothermic, carrying the risk of a runaway reaction or explosion.[4] Additionally, toxic fumes, such as nitrogen dioxide, can be produced.[4]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[4]

  • Emergency Equipment: Ensure easy access to an emergency eyewash station and safety shower.[4]

  • Slow Addition: Add the nitrating agent slowly and in a controlled manner to the substrate solution.[1]

  • Cooling: Use an efficient cooling bath to maintain the desired temperature.[1][3]

  • Quenching: Carefully and slowly quench the reaction mixture by pouring it over ice.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. The addition rate of the nitrating agent is too fast. 2. Inadequate cooling capacity. 3. The initial temperature of the reaction mixture is too high. 4. Reactant concentrations are too high.[3]1. Immediately cease the addition of the nitrating agent. 2. Enhance the cooling efficiency (e.g., add more ice/salt to the bath, switch to a cryo-coolant). 3. Add a pre-chilled, inert solvent to dilute the mixture and absorb heat. 4. For future experiments, decrease the addition rate, use more dilute solutions, or employ a more efficient cooling system.[3]
Low Yield of the Desired Nitro Isomer 1. Side Reactions: Elevated temperatures can lead to the formation of oxidation byproducts.[3] 2. Over-nitration: Higher temperatures can promote the formation of dinitro or trinitro derivatives.[3] 3. Poor Selectivity: Temperature fluctuations can negatively impact the regioselectivity.[3]1. Maintain a stable and low reaction temperature (0-10°C).[3] 2. Consider protecting the amino group via acetylation before nitration to moderate reactivity and prevent oxidation. 3. For superior temperature control and improved selectivity, consider using a continuous flow reactor.[2][3]
Significant Formation of the meta-Nitroaniline Isomer 1. Protonation of the Amino Group: In a highly acidic medium, the N,N-dimethylamino group becomes protonated, forming a meta-directing anilinium ion.[3][5][6] 2. Localized Hot Spots: Inefficient stirring can lead to localized areas of high acid concentration and temperature, promoting protonation.[3]1. Ensure vigorous and efficient stirring throughout the addition of the nitrating agent. 2. Add the nitrating agent very slowly to the cooled substrate solution to minimize localized heat and acid concentration spikes. 3. Use a larger volume of sulfuric acid to act as a heat sink.[1]
Formation of Dark, Tar-like Byproducts 1. Oxidation: The N,N-dimethylaniline derivative is being oxidized by the nitric acid, which is more likely at elevated temperatures.1. Strictly maintain the reaction temperature below 10°C, preferably between 0-5°C. 2. Ensure the nitrating agent is added dropwise to a well-stirred solution.

Experimental Protocols

Protocol 1: Nitration of N,N-Dimethylaniline in Excess Sulfuric Acid

This method utilizes a large excess of sulfuric acid to serve as both a solvent and a heat sink to help control the exotherm.[1]

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (96-98%)

  • Concentrated Nitric Acid (70%)

  • Urea (optional, to minimize nitrous acid)

  • Ice-salt bath or cryo-cooler

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

  • In a three-necked flask, dissolve N,N-dimethylaniline (1.0 eq) in concentrated sulfuric acid with stirring.

  • Cool the mixture to 0-5°C using an ice-salt bath.[8]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, while cooling in an ice bath. A small amount of urea can be added to the nitrating mixture to reduce the concentration of nitrous acid.[1]

  • Cool the nitrating mixture to 0-5°C.

  • Add the cold nitrating mixture dropwise to the stirred N,N-dimethylaniline solution via a dropping funnel. Maintain the internal reaction temperature below 10°C throughout the addition.[9] Vigorous stirring is crucial.[3]

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes.

  • Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the mixture cool in an ice bath to precipitate the product.[8]

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).[8]

Data Presentation

Table 1: Recommended Reaction Conditions for Nitration of N,N-Dimethylaniline

ParameterRecommended Range/ValueRationaleSource(s)
Reaction Temperature 0 - 10°CMinimizes side reactions, prevents runaway reactions, and improves selectivity.[3]
Substrate to Nitric Acid Ratio (molar) 1 : 1.05 - 1.2A slight excess of nitric acid ensures complete conversion of the starting material.[8]
Cooling Method Ice-salt bath, dry ice/acetone bath, or cryo-coolerProvides efficient heat removal to control the exothermic reaction.[3][8]
Addition Rate of Nitrating Agent Slow, dropwise additionPrevents localized overheating and accumulation of unreacted nitrating agent.[1][9]

Visualizations

Logical Workflow for Troubleshooting Nitration Reactions

G start Start Nitration Experiment issue Problem Encountered? start->issue runaway Runaway Reaction (Rapid Temp. Increase) issue->runaway Yes low_yield Low Yield or Byproduct Formation issue->low_yield Yes meta_isomer High % of meta-Isomer issue->meta_isomer Yes success Successful Reaction issue->success No sol_runaway Immediate Action: 1. Stop Reagent Addition 2. Enhance Cooling 3. Dilute with Cold Solvent runaway->sol_runaway sol_low_yield Optimization: 1. Maintain Temp at 0-5°C 2. Consider Protecting Group 3. Explore Flow Chemistry low_yield->sol_low_yield sol_meta_isomer Process Adjustment: 1. Increase Stirring Rate 2. Slow Reagent Addition 3. Use Excess H2SO4 meta_isomer->sol_meta_isomer

Caption: Troubleshooting decision tree for nitration reactions.

Experimental Workflow for Temperature Control

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Prepare Substrate Solution (Substrate in H2SO4) C Cool Both Solutions to 0-5°C A->C B Prepare Nitrating Mixture (HNO3 in H2SO4) B->C D Slow, Dropwise Addition of Nitrating Mixture C->D E Monitor & Maintain Temperature < 10°C with Vigorous Stirring D->E F Continue Stirring (Post-Addition) E->F G Quench Reaction on Ice F->G H Neutralize & Precipitate G->H I Isolate & Purify Product H->I

Caption: General workflow for controlled nitration.

Signaling Pathway of N,N-Dimethylaniline Nitration

G cluster_reagents Nitrating Mixture cluster_substrate Substrate Pathways cluster_products Products HNO3 HNO3 NO2_plus NO2+ (Nitronium Ion) HNO3->NO2_plus H2SO4 H2SO4 H2SO4->NO2_plus ortho_para ortho/para-Nitro Product NO2_plus->ortho_para Electrophilic Attack (ortho/para directing) meta meta-Nitro Product NO2_plus->meta Electrophilic Attack (meta directing) DMA N,N-Dimethylaniline (-NMe2) DMA_ion Anilinium Ion (-NMe2H+) DMA->DMA_ion + H+ (High Acidity) DMA->ortho_para DMA_ion->meta

Caption: Pathways in N,N-dimethylaniline nitration.

References

Technical Support Center: Isomer Separation in Substituted Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer separation during the synthesis of substituted nitroanilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating substituted nitroaniline isomers?

The primary challenges in separating substituted nitroaniline isomers stem from their similar physicochemical properties. These include:

  • Similar Polarity and Molecular Weight: Isomers often have very close polarities and identical molecular weights, making chromatographic separation difficult.

  • Similar Solubility Profiles: Many isomers exhibit comparable solubilities in common organic solvents, which complicates separation by fractional crystallization.

  • Co-crystallization: Isomers can sometimes crystallize together from a solution, making it difficult to obtain a pure crystalline form of a single isomer.

  • Thermal Instability: Some nitroaniline derivatives can be sensitive to heat, limiting the use of separation techniques that require high temperatures, such as gas chromatography.

Q2: Which separation techniques are most effective for nitroaniline isomers?

The choice of separation technique largely depends on the specific isomers and the scale of the separation. Common methods include:

  • Fractional Crystallization: This is a classical and cost-effective method for large-scale separations, provided there is a significant difference in the solubility of the isomers in a particular solvent.

  • Column Chromatography: This is a versatile technique for both small and large-scale separations and is often the method of choice when crystallization is not effective.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is excellent for analytical and preparative-scale separations of complex mixtures of isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal and reversed-phase HPLC, often providing faster separations and using environmentally benign mobile phases like supercritical CO2.

Troubleshooting Guides

Poor Separation in Column Chromatography

Problem: You are observing poor resolution or co-elution of your nitroaniline isomers during column chromatography.

Troubleshooting Workflow:

G start Poor Isomer Separation in Column Chromatography q1 Is the TLC separation optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column packed correctly? a1_yes->q2 sol1 Optimize TLC solvent system. - Test different solvent polarities. - Try different solvent mixtures. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample overloaded? a2_yes->q3 sol2 Repack the column. - Ensure no air bubbles or channels. - Use a consistent slurry. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Reduce the amount of sample loaded onto the column. a3_yes->sol3 q4 Is the elution gradient optimal? a3_no->q4 sol3->q3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Improved Separation a4_yes->end sol4 Modify the elution method. - Use a shallower gradient. - Switch to isocratic elution. a4_no->sol4 sol4->q4

Caption: Troubleshooting workflow for poor column chromatography separation.

Possible Solutions:

  • Optimize the Solvent System: The choice of eluent is critical. Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) first to find the optimal conditions for separation before moving to the column.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For example, if you are using silica gel, you might try alumina or a bonded-phase silica.

  • Adjust the Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

  • Check for Column Overloading: Loading too much sample can lead to broad peaks and poor separation. Reduce the amount of crude product loaded onto the column.

Difficulty with Fractional Crystallization

Problem: The isomers are co-crystallizing, or the yield of the pure isomer is very low.

Possible Solutions:

  • Solvent Screening: The key to successful fractional crystallization is finding a solvent in which the desired isomer has significantly lower solubility than the undesired isomers at a given temperature. A systematic screening of various solvents is recommended.

  • Controlled Cooling: Rapid cooling often leads to the trapping of impurities and co-crystallization. Employ a slow and controlled cooling process to allow for the selective crystallization of the desired isomer.

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) into the saturated solution can induce crystallization of that isomer specifically.

  • Repetitive Crystallization: It may be necessary to perform multiple crystallization steps to achieve the desired purity. The enriched mother liquor from the first crystallization can be subjected to further crystallization steps to recover more of the desired product.

Data Presentation

Table 1: Solubility of Nitroaniline Isomers (g/100mL at 20°C)

IsomerWaterEthanolDiethyl EtherBenzene
o-Nitroaniline0.13202510
m-Nitroaniline0.1130102.5
p-Nitroaniline0.081520.5

Note: These are approximate values and can vary with the specific substituted nitroanilines.

Table 2: Example HPLC Conditions for Nitroaniline Isomer Separation

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C

Experimental Protocols

Protocol 1: Separation of Nitroaniline Isomers by Column Chromatography

General Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis p1 Dissolve crude product in minimal solvent s1 Load sample onto column p1->s1 p2 Prepare column with slurry of stationary phase p2->s1 s2 Elute with solvent system s1->s2 s3 Collect fractions s2->s3 a1 Analyze fractions by TLC s3->a1 a2 Combine pure fractions a1->a2 a3 Evaporate solvent a2->a3 a4 Characterize pure isomer a3->a4

Caption: General workflow for isomer separation by column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude mixture of nitroaniline isomers in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of isomers with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent by rotary evaporation to obtain the purified product.

Protocol 2: Separation by Fractional Crystallization
  • Solvent Selection: Choose a solvent in which the desired isomer has low solubility at low temperatures and high solubility at high temperatures, while the other isomers remain more soluble at low temperatures.

  • Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. The desired isomer should crystallize out of the solution first.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals. The purity can be checked by measuring the melting point or by a suitable chromatographic technique.

Validation & Comparative

Spectroscopic Analysis of 4-bromo-N,N-dimethyl-3-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a compilation of reported ¹H and ¹³C NMR data for key structural analogues of 4-bromo-N,N-dimethyl-3-nitroaniline. By examining the chemical shifts of protons and carbon atoms in related molecules, we can predict the spectral features of the target compound and understand the electronic effects of the bromo, dimethylamino, and nitro substituents on the aniline ring.

Comparative ¹H NMR Data

The ¹H NMR spectra of aromatic compounds are particularly sensitive to the nature and position of substituents. The following table summarizes the reported ¹H NMR data for 4-bromo-N,N-dimethylaniline, N,N-dimethyl-3-nitroaniline, and N,N-dimethyl-4-nitroaniline.

Compound NameAromatic Protons (ppm)N(CH₃)₂ Protons (ppm)Solvent
4-bromo-N,N-dimethylaniline7.22 (d, 2H), 6.62 (d, 2H)2.89 (s, 6H)CDCl₃
N,N-dimethyl-3-nitroaniline7.55 (m, 2H), 7.28 (t, 1H), 6.95 (m, 1H)3.00 (s, 6H)CDCl₃
N,N-dimethyl-4-nitroaniline8.09 (d, 2H), 6.65 (d, 2H)3.10 (s, 6H)CDCl₃[1]

Based on this data, the protons on the aromatic ring of this compound are expected to exhibit distinct chemical shifts due to the combined electronic effects of the substituents. The powerful electron-withdrawing nature of the nitro group is anticipated to significantly deshield adjacent protons, shifting them downfield. Conversely, the electron-donating dimethylamino group will shield ortho and para protons, moving them upfield. The bromine atom will have a moderate deshielding effect.

Comparative ¹³C NMR Data

The ¹³C NMR data provides further detail on the electronic environment of each carbon atom in the molecule. The table below compares the ¹³C NMR chemical shifts for 4-bromo-N,N-dimethylaniline and provides predicted data for 4-nitroaniline.

Compound NameAromatic Carbons (ppm)N(C H₃)₂ Carbons (ppm)Solvent
4-bromo-N,N-dimethylaniline149.6, 131.8, 114.1, 109.340.6CDCl₃
4-nitroaniline (Predicted)154.9, 139.0, 125.9, 112.9-D₂O[2]

For this compound, the carbon bearing the nitro group (C-3) and the carbon bearing the bromine (C-4) are expected to be significantly influenced. The ipso-carbon attached to the nitro group will be shifted downfield, while the carbon attached to the bromine will also experience a downfield shift, though to a lesser extent. The chemical shifts of the other aromatic carbons will be a composite of the electron-donating and -withdrawing effects of all three substituents.

Experimental Protocols

While specific experimental details for the target compound are unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra is provided below.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used to acquire the free induction decay (FID).

    • The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.

    • The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Chemical shifts are referenced to the solvent peaks.

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis. The expected electronic effects of the substituents, which influence the chemical shifts, are also conceptually represented.

Figure 1. Molecular structure of this compound and the electronic effects of its substituents that influence NMR chemical shifts.

References

Comparative Analysis of Mass Spectrometry for the Characterization of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Analytical Techniques

The selection of an analytical technique for 4-bromo-N,N-dimethyl-3-nitroaniline depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for GC-MS and HPLC-UV based on data from related nitroaromatic compounds.[1][2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.0004 - 0.1 µg/L0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.001 - 0.2 µg/L0.2 - 1.0 µg/L
Linearity (R²) >0.99>0.99
Precision (%RSD) < 10%< 5%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Sample Derivatization Generally not required for this compoundNot required

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are proposed protocols for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the sensitive and selective analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to prepare calibration standards in the expected concentration range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-350.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for routine quantification of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of the mobile phase.

  • Prepare calibration standards by serial dilution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 380 nm (for nitroaromatics).

Visualizing Experimental Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

experimental_workflow sample Sample Collection prep Sample Preparation (Dissolution, Dilution, SPE) sample->prep injection GC Injection prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis detection->analysis fragmentation_pathway M [M]⁺˙ m/z 244/246 M_minus_CH3 [M-CH₃]⁺ m/z 229/231 M->M_minus_CH3 -CH₃ M_minus_NO2 [M-NO₂]⁺ m/z 198/200 M->M_minus_NO2 -NO₂ M_minus_Br [M-Br]⁺ m/z 165 M->M_minus_Br -Br M_minus_CH3_minus_NO2 [M-CH₃-NO₂]⁺ m/z 183/185 M_minus_CH3->M_minus_CH3_minus_NO2 -NO₂ M_minus_NO2_minus_CO [M-NO₂-CO]⁺ m/z 170/172 M_minus_NO2->M_minus_NO2_minus_CO -CO

References

A Comparative Guide to the Synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic pathways for the preparation of 4-bromo-N,N-dimethyl-3-nitroaniline, a key intermediate in various research and development applications. This document outlines two primary synthesis routes, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and experimental workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be strategically approached through two main multi-step pathways, each commencing from N,N-dimethylaniline. The key difference lies in the sequence of the bromination and nitration reactions.

  • Route 1: Bromination followed by Nitration. This is a common and logical approach where N,N-dimethylaniline is first brominated to form 4-bromo-N,N-dimethylaniline, which is then nitrated to yield the final product.

  • Route 2: Nitration followed by Bromination. This alternative route involves the initial nitration of N,N-dimethylaniline to produce a mixture of nitro-isomers, followed by the bromination of the desired isomer.

This guide will focus on providing a detailed analysis of Route 1, as it offers better control over regioselectivity and is more widely documented for analogous compounds. A theoretical comparison with Route 2 will also be presented.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two-step synthesis of this compound via Route 1. Data for Route 2 is estimated based on typical yields for similar reactions, highlighting the potential challenges in isomer separation.

ParameterRoute 1: Step 1 (Bromination) Route 1: Step 2 (Nitration) Route 2: Step 1 (Nitration) Route 2: Step 2 (Bromination)
Starting Material N,N-dimethylaniline4-bromo-N,N-dimethylanilineN,N-dimethylaniline3-nitro-N,N-dimethylaniline
Key Reagents Bromine, Acetic AcidNitric Acid, Sulfuric AcidNitric Acid, Sulfuric AcidBromine, Acetic Acid
Reaction Time 1-2 hours2-4 hours2-4 hours1-2 hours
Reaction Temperature Room Temperature0-10 °C0-10 °CRoom Temperature
Yield ~95%[1]Estimated 80-90%Mixture of isomersEstimated 85-95%
Purity of Product HighGood to High (after purification)Requires extensive purificationGood to High (after purification)
Key Challenge Handling of BromineControl of exothermicityIsomer separationHandling of Bromine

Detailed Experimental Protocols

Route 1: Bromination followed by Nitration

Step 1: Synthesis of 4-bromo-N,N-dimethylaniline

This protocol is adapted from a standard procedure for the bromination of N,N-dimethylaniline.[1]

Materials:

  • N,N-dimethylaniline (10 g)

  • Glacial Acetic Acid

  • Bromine (6.6 g)

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a fume hood.

  • Slowly add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution with stirring.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into a beaker containing water to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-dimethylaniline.

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the nitration of an activated aromatic ring.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

Procedure:

  • In a flask, carefully add 4-bromo-N,N-dimethylaniline to concentrated sulfuric acid while cooling in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-bromo-N,N-dimethylaniline, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthesis and Workflow

To better understand the relationships and processes involved, the following diagrams have been generated.

Synthesis_Comparison cluster_Route1 Route 1: Bromination then Nitration cluster_Route2 Route 2: Nitration then Bromination (Hypothetical) N,N-dimethylaniline_R1 N,N-dimethylaniline 4-bromo-N,N-dimethylaniline 4-bromo-N,N-dimethylaniline N,N-dimethylaniline_R1->4-bromo-N,N-dimethylaniline Bromination (Br2, Acetic Acid) Final_Product_R1 This compound 4-bromo-N,N-dimethylaniline->Final_Product_R1 Nitration (HNO3, H2SO4) N,N-dimethylaniline_R2 N,N-dimethylaniline Nitro_Isomers Mixture of Nitro Isomers (ortho, meta, para) N,N-dimethylaniline_R2->Nitro_Isomers Nitration (HNO3, H2SO4) 3-nitro-N,N-dimethylaniline 3-nitro-N,N-dimethylaniline (after separation) Nitro_Isomers->3-nitro-N,N-dimethylaniline Separation Final_Product_R2 This compound 3-nitro-N,N-dimethylaniline->Final_Product_R2 Bromination (Br2, Acetic Acid) Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup and Execution (Controlled Temperature and Stirring) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Proceed if complete Purification Product Purification (Recrystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

References

A Comparative Analysis of the Reactivity of 4-bromo-N,N-dimethyl-3-nitroaniline and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-bromo-N,N-dimethyl-3-nitroaniline and other bromo-nitroaniline isomers. The discussion focuses on two key reaction types: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group, both of which are fundamental transformations in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Executive Summary

The reactivity of bromo-nitroanilines is predominantly governed by the electronic effects of the substituents on the aromatic ring. The interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) or N,N-dimethylamino (-N(CH₃)₂) group, along with the position of the bromine atom, dictates the susceptibility of the molecule to nucleophilic attack and the ease of nitro group reduction. In general, this compound exhibits a nuanced reactivity profile due to the specific arrangement of its functional groups.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings. The rate of SNAr reactions is highly dependent on the electronic stabilization of the intermediate Meisenheimer complex formed during the reaction.

Theoretical Considerations

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group (in this case, the bromine atom) is crucial for activating the aromatic ring towards nucleophilic attack.[1][2] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, thereby stabilizing it. A nitro group in the meta position offers significantly less stabilization. Conversely, electron-donating groups like the amino or dimethylamino group can deactivate the ring towards nucleophilic attack by increasing the electron density of the ring.

In the case of This compound , the nitro group is ortho to the bromine atom, which strongly activates this position for nucleophilic substitution. However, the powerful electron-donating N,N-dimethylamino group is para to the bromine, which tends to deactivate the ring for this type of reaction. The overall reactivity will therefore be a balance of these opposing electronic effects.

Qualitative Reactivity Comparison

Based on these principles, we can establish a qualitative ranking of reactivity for various bromo-nitroaniline isomers towards SNAr.

CompoundPosition of -NO₂ relative to -BrPosition of -N(CH₃)₂ relative to -BrExpected SNAr ReactivityRationale
4-Bromo-2-nitroaniline ortho-HighThe nitro group is ortho to the bromine, providing strong activation.
2-Bromo-4-nitroaniline para-HighThe nitro group is para to the bromine, providing strong activation.
This compound orthoparaModerateThe ortho nitro group provides strong activation, but this is counteracted by the deactivating effect of the para N,N-dimethylamino group.
4-Bromo-3-nitroaniline meta-LowThe nitro group is meta to the bromine, offering minimal resonance stabilization for the Meisenheimer intermediate.
Experimental Data for SNAr Reactions
SubstrateNucleophileSolventConditionsProductYieldReference
5-Bromo-2-nitroanilineVarious aminesDMSOMicrowave irradiationN-substituted-2-nitroanilinesGood to excellent[3]
1-Bromo-2,4-dinitrobenzenePiperidineEthanolRoom Temperature1-Piperidino-2,4-dinitrobenzeneQuantitative[4]

Reactivity in Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks.[5]

Common Reduction Methods

Several methods are commonly employed for the reduction of aromatic nitro groups, including:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).[6]

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[5]

The choice of reducing agent can be critical, especially when other reducible functional groups or sensitive functionalities like halogens are present. For instance, catalytic hydrogenation can sometimes lead to dehalogenation.[6]

Influence of Substituents on Reduction

The electronic nature of the substituents on the aromatic ring can influence the rate of nitro group reduction. Electron-donating groups can increase the electron density on the nitro group, potentially making it slightly more difficult to reduce, while electron-withdrawing groups may facilitate reduction. However, in practice, the choice of a sufficiently powerful reducing agent often overcomes these subtle electronic effects. A more significant consideration is the potential for side reactions, such as hydrodehalogenation (loss of the bromine atom).

Experimental Data for Nitro Group Reduction

The following table provides examples of experimental protocols for the reduction of the nitro group in bromo-nitroanilines.

SubstrateReagentsSolventConditionsProductYieldReference
4-Bromo-2-nitroanilineFe, NH₄Cl, H₂O/EtOHEthanol/WaterReflux4-Bromo-1,2-diaminobenzene95%[7]
2-Bromo-4-nitroanilineNa₂S·9H₂OWaterReflux2-Bromo-4-aminoanilineNot specified[8]

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution

Reaction of 5-Bromo-2-nitroaniline with an Amine:

A mixture of 5-bromo-2-nitroaniline (1 mmol), the desired amine (1.2 mmol), and a base such as K₂CO₃ (2 mmol) in a solvent like DMSO or DMF (5 mL) is subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). After completion, the reaction mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[3]

Representative Protocol for Nitro Group Reduction

Reduction of 4-Bromo-2-nitroaniline using Iron:

To a stirred solution of 4-bromo-2-nitroaniline (1 mmol) in a mixture of ethanol and water, iron powder (5 mmol) and ammonium chloride (5 mmol) are added. The mixture is heated to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to afford the desired diamine.[7]

Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction mechanisms.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Halide Intermediate->Products Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Nitro_Reduction Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2[H] Amine Ar-NH₂ Hydroxylamine->Amine + 2[H]

Caption: Stepwise reduction pathway of a nitro group to an amine.

Conclusion

The reactivity of this compound and its isomers is a direct consequence of the electronic interplay between the substituents on the benzene ring. For nucleophilic aromatic substitution, the activating effect of an ortho or para nitro group is paramount, though it can be tempered by electron-donating groups. In the case of nitro group reduction, while electronic effects play a role, the choice of an appropriate and selective reducing agent is the more critical factor to ensure high yields and avoid unwanted side reactions like dehalogenation. The provided experimental protocols and reaction pathway diagrams offer a practical framework for researchers and professionals working with these versatile chemical intermediates.

References

A Comparative Guide to Alternative Reagents for 4-bromo-N,N-dimethyl-3-nitroaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. 4-bromo-N,N-dimethyl-3-nitroaniline is a valuable building block, frequently employed in cross-coupling reactions to introduce the N,N-dimethyl-3-nitroaniline moiety. However, a range of alternative reagents can be considered, each with distinct reactivity profiles and advantages depending on the specific synthetic transformation. This guide provides an objective comparison of this compound with its chloro, iodo, fluoro, and triflate analogues, supported by experimental data and detailed protocols for key reactions.

Comparison of Core Reactivity Principles

The reactivity of these reagents is primarily dictated by the nature of the leaving group at the 4-position of the N,N-dimethyl-3-nitroaniline core. The electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the aromatic ring, impacting its susceptibility to different reaction types.

In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond strength of the carbon-halogen (C-X) bond is a crucial factor. The general reactivity trend for halogens in this step is I > Br > Cl, with triflates (OTf) also being highly reactive. This is because the C-I bond is the weakest and longest, facilitating its cleavage.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the reaction rate is influenced by two main factors: the ability of the leaving group to depart and the polarization of the C-X bond, which facilitates the initial nucleophilic attack. For SNAr, the reactivity order is often F > Cl > Br > I. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of the halogen on the N,N-dimethyl-3-nitroaniline scaffold significantly impacts reaction conditions and yields. While direct comparative studies on this specific molecule are limited, data from analogous systems demonstrate the expected reactivity trends.

ReagentLeaving GroupTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-iodo-N,N-dimethyl-3-nitroaniline IPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10012-24High (est. >90)[1][2]
This compound BrPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O10012-24Good (est. 80-90)[2][3]
N,N-dimethyl-3-nitro-4-(OTf)aniline OTfPd₂(dba)₃ / XPhosK₃PO₄THF80-High (est. >90)[4]
4-chloro-N,N-dimethyl-3-nitroaniline ClPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O12024Moderate (est. 60-70)[5]

Note: The yields are estimated based on general reactivity trends and data from structurally similar compounds due to the lack of direct comparative studies under identical conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the leaving group is a key factor.

ReagentLeaving GroupAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-iodo-N,N-dimethyl-3-nitroaniline IAnilinePd₂(dba)₂ / tBuDavePhosKOtBuToluene100-High (est. >90)[6]
This compound BrAnilinePd(OAc)₂ / X-PhosKOtBuToluene1000.17 (MW)95[6]
N,N-dimethyl-3-nitro-4-(OTf)aniline OTfAnilinePd₂(dba)₃ / XPhosCs₂CO₃Toluene110-High (est. >90)[4][6]
4-chloro-N,N-dimethyl-3-nitroaniline ClDiphenylaminePd₂(dba)₃ / tBu₃P·HBF₄NaOtBuTolueneReflux1665

Note: The yields are estimated based on general reactivity trends and data from structurally similar compounds due to the lack of direct comparative studies under identical conditions. MW indicates microwave irradiation.

Performance in Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the fluoro derivative is expected to be the most reactive due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.[7][8]

ReagentLeaving GroupNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
4-fluoro-N,N-dimethyl-3-nitroaniline FPiperidineDMSO--High (est. >95)[9][10]
4-chloro-N,N-dimethyl-3-nitroaniline ClPiperidineDMSO--Moderate-Good[7]
This compound BrPiperidineDMSO--Moderate[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[11][12]

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., X-Phos, 4-10 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Ligand_Exchange_Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)(X)L->Ligand_Exchange_Deprotonation R2NH R2NH R2NH->Ligand_Exchange_Deprotonation Base Base Base->Ligand_Exchange_Deprotonation Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ligand_Exchange_Deprotonation->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Cycle

SNAr_Mechanism Aromatic_Ring Aromatic Ring (with EWG and LG) Attack Nucleophilic Attack Aromatic_Ring->Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Attack Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Substituted Aromatic Ring Elimination->Product Leaving_Group Leaving Group Elimination->Leaving_Group

Nucleophilic Aromatic Substitution

Conclusion

The selection of an alternative to this compound depends heavily on the intended synthetic application.

  • For palladium-catalyzed cross-coupling reactions , the iodo and triflate derivatives are expected to offer higher reactivity, potentially allowing for milder reaction conditions and higher yields. The bromo derivative remains a good, often more economical, choice. The chloro derivative is the least reactive and may require more forcing conditions and specialized catalyst systems.

  • For nucleophilic aromatic substitution reactions , the fluoro derivative is the reagent of choice due to its high reactivity. The other halo derivatives are significantly less reactive in this context.

Researchers should consider the trade-offs between reactivity, cost, and availability when selecting the optimal reagent for their specific synthetic goals. The provided protocols and reactivity trends serve as a valuable starting point for reaction optimization.

References

Unlocking Synthetic Pathways: A Comparative Guide to the Cross-Coupling Efficacy of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a critical step in the synthesis of novel molecules. 4-bromo-N,N-dimethyl-3-nitroaniline presents as a potentially versatile building block, featuring a reactive bromine atom and electron-modifying groups. However, a comprehensive analysis of its performance in key cross-coupling reactions is essential for its effective utilization.

This guide provides a comparative overview of the anticipated efficacy of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Due to a lack of specific experimental data for this substrate in the current literature, this comparison is based on established principles of cross-coupling chemistry and data from structurally related bromoanilines. The information herein is intended to guide the design of synthetic routes and the development of optimized reaction protocols.

Comparative Performance in Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic effects of the dimethylamino and nitro substituents. The electron-donating dimethylamino group and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic ring, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.

Table 1: Predicted Reactivity and Comparison with Analogs in Suzuki-Miyaura Coupling

Aryl BromideKey SubstituentsExpected ReactivityExperimental Yield (Analog)Reference
This compound-NMe2 (electron-donating), -NO2 (electron-withdrawing)Moderate to GoodNot available-
4-bromoaniline-NH2 (electron-donating)Moderate62%[1]
4-bromonitrobenzene-NO2 (electron-withdrawing)Good to Excellent>80% conversion in 6h[1]

Table 2: Predicted Reactivity and Comparison with Analogs in Buchwald-Hartwig Amination

Aryl BromideKey SubstituentsExpected ReactivityExperimental Yield (Analog)Reference
This compound-NMe2 (electron-donating), -NO2 (electron-withdrawing)Moderate to GoodNot available-
4-bromo-3-(trifluoromethyl)aniline-CF3 (electron-withdrawing)High yields achievableNot specified

Table 3: Predicted Reactivity and Comparison with Analogs in Sonogashira Coupling

Aryl BromideKey SubstituentsExpected ReactivityExperimental Yield (Analog)Reference
This compound-NMe2 (electron-donating), -NO2 (electron-withdrawing)Moderate to GoodNot available-
4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole-CF3 (electron-withdrawing)High conversion observedNot specified

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These are intended as starting points and would require optimization for the specific substrate, this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl bromide with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/H₂O mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines the coupling of an aryl bromide with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

  • Add the anhydrous solvent, this compound, and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol describes the coupling of an aryl bromide with a generic terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2) Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne Coordination & Deprotonation Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX to Pd Cycle Experimental_Workflow start Reaction Setup (Substrate, Reagents, Catalyst, Solvent) reaction Inert Atmosphere Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Validating the Structure of Synthesized "4-bromo-N,N-dimethyl-3-nitroaniline": A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel compounds, rigorous structural validation is a critical step to ensure the identity and purity of the target molecule. This guide provides a comparative framework for the validation of synthesized "4-bromo-N,N-dimethyl-3-nitroaniline" by leveraging spectroscopic data from structurally related compounds. Due to the limited availability of direct experimental data for the title compound, this guide presents a logical workflow and comparative data from analogous molecules to aid in the confirmation of its structure.

Predicted Spectroscopic Data Summary

The expected spectroscopic characteristics of "this compound" can be inferred by comparing the data from its structural analogues. The following tables summarize key expected data points and compare them with known values for related compounds.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Known)

CompoundAromatic Protons (ppm)N(CH₃)₂ Protons (ppm)
This compound (Predicted) ~ 7.5-8.2 (d), ~7.0-7.2 (d), ~6.8-7.0 (dd)~ 2.7-3.1 (s)
4-bromo-N,N-dimethylaniline[1]6.6-7.3 (m)2.9 (s)
N,N-dimethyl-4-nitroaniline[2]8.09 (d), 6.59 (d)3.10 (s)

Table 2: Comparative IR Spectral Data (Predicted vs. Known)

CompoundKey Functional Group Peaks (cm⁻¹)
This compound (Predicted) ~ 1520-1560 (asymmetric NO₂ stretch), ~1340-1380 (symmetric NO₂ stretch), ~1300-1360 (C-N stretch), ~550-650 (C-Br stretch)
4-bromo-N,N-dimethylaniline[3][4]Aromatic C-H, C-N, and C-Br stretches are present.
4-bromo-2-nitroaniline[5]NH₂ stretch, NO₂ stretches, C-Br stretch are present.
4-bromo-3-nitroaniline[6]NH₂ stretch, NO₂ stretches, C-Br stretch are present.

Table 3: Comparative Mass Spectrometry Data (Predicted vs. Known)

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
This compound [7]245/247 (due to Br isotopes)Loss of NO₂, loss of CH₃, presence of bromophenyl fragments.
4-bromo-N,N-dimethylaniline[8]200/202Loss of CH₃, presence of bromophenyl fragments.
2-bromo-N,N-dimethyl-4-nitroaniline[9]245/247Similar fragmentation is expected.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Integrate all peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum with a spectral width of approximately 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion peaks.

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M⁺+2 for bromine-containing compounds) and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of "this compound".

G Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials: 4-bromo-3-nitroaniline reaction Reaction: Methylation (e.g., with dimethyl sulfate) start->reaction workup Work-up & Purification reaction->workup product Synthesized Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Compare with Data of Analogous Compounds nmr->comparison ir->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Logical workflow for the synthesis and structural validation of this compound.

References

A Comparative Analysis of Catalytic Systems for Reactions Involving 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of complex molecules is paramount. The compound 4-bromo-N,N-dimethyl-3-nitroaniline serves as a versatile building block, offering multiple reaction sites for chemical modification. The strategic choice of a catalyst is crucial for achieving high yields and selectivities in reactions such as cross-coupling and nitro group reduction. This guide provides a comparative overview of various catalytic systems applicable to this substrate, supported by experimental data from analogous reactions found in the literature.

The primary reactive sites on this compound are the aryl bromide, susceptible to palladium-catalyzed cross-coupling reactions, and the nitro group, which can be reduced to an amine. The electronic nature of the substituents—the electron-donating dimethylamino group and the electron-withdrawing nitro group—influences the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position. The most common transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling an aryl halide with a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with electronically complex substrates. For substrates similar to this compound, various palladium-based catalysts have been employed.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsK₃PO₄Dioxane90-31-46[1][2]
Pd-poly(AA) hybrid4-bromo nitrobenzenePhenylboronic acidK₃PO₄Water70->98[3]
[PdCl(N,ODipp)(PPh₃)]4-bromoanilinePhenyl boronic acidNa₂CO₃Methanol:Water6024High[4]
CataXCium A Pd G3Ortho-bromoanilinesVarious boronic estersK₃PO₄Dioxane/H₂O90-Good to Excellent[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.) is taken in a reaction vessel. Anhydrous solvent is added, and the mixture is degassed and purged with an inert gas (e.g., Argon or Nitrogen). The reaction is then stirred at the specified temperature for the required time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceutical compounds. The development of this reaction has seen the evolution of several generations of catalyst systems, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions.[7]

Catalyst SystemSubstrateAmineBaseSolventTemp (°C)TimeYield (%)Reference
Pd(OAc)₂ / X-Phos2-bromo-13α-estrone derivativesSubstituted anilinesKOt-BuToluene100 (MW)10 minGood to Excellent[8]
Pd₂(dba)₃ / X-Phos3-triflate-estroneBenzophenone imineCs₂CO₃Toluene/DMFThermal/MW-High[8]
Pd(I) Dimer Precatalyst / DavePhos4-bromotolueneMorpholine-1,4-dioxane80-10030-60 minOptimized[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or Schlenk line, the aryl halide (1.0 eq.), amine (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (e.g., X-Phos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or KOt-Bu, 1.4 eq.) are combined in a dry solvent (e.g., toluene or dioxane). The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by GC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is then purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a key method for synthesizing conjugated systems. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.

Catalyst SystemSubstrateAlkyneBaseSolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI4-bromo-2,1,3-benzothiadiazole derivativeTerminal alkyneEt₃N / i-Pr₂NHTHF / Toluene / DMFRT - 80--[10]
Pd/CuFe₂O₄ MNPsAryl halidePhenylacetyleneK₂CO₃EtOH70-High[11]
[DTBNpP] Pd(crotyl)ClAryl bromidesVarious alkynesTMPDMSORT0.5-18 hup to 97[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a dry reaction flask under an inert atmosphere, the aryl halide (1.0 eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%) are added. Anhydrous solvent, an amine base (2-3 eq.), and the terminal alkyne (1.1-1.5 eq.) are then added. The mixture is stirred at the appropriate temperature, and the reaction progress is monitored. Upon completion, the mixture is worked up by dilution with an organic solvent and washing with aqueous ammonium chloride solution. The organic layer is dried and concentrated, and the product is purified by column chromatography.[10]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable tool for C-C bond formation and is widely used in organic synthesis.[13]

| Catalyst System | Substrate | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd(OAc)₂ | 4-bromo-3,3,4,4-tetrafluoro-1-butene | Aryldiazonium salts | - | MeOH | 40 | 1 | High |[14] | | Pd/CNTs-PDA | Bromoarenes | Olefins | - | - | Low Temp | - | Excellent |[15] | | HRG-Py-Pd | 4-bromoanisole | Acrylic acid | - | Water | - | - | - |[16] |

Experimental Protocol: General Procedure for Mizoroki-Heck Reaction

An oven-dried flask is charged with the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 1.5 eq.). The alkene (1.1-1.5 eq.) and a suitable solvent are added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography to yield the desired product.

Catalytic Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group yields a valuable diamine intermediate. This transformation can be achieved using various catalytic systems, including heterogeneous catalysts.

Catalyst SystemSubstrateReducing AgentSolventTemp (°C)Time (min)Conversion (%)Reference
RGO-Ni nanocomposite4-nitroanilineNaBH₄Aqueous mediumRT19093[17]

Experimental Protocol: General Procedure for Catalytic Nitro Reduction

In a typical experiment, an aqueous solution of the nitro compound is prepared. A reducing agent, such as sodium borohydride (NaBH₄), is added to the solution. The catalyst (e.g., RGO-Ni nanocomposite) is then introduced into the mixture. The progress of the reaction is monitored by UV-Vis spectrophotometry by observing the decrease in the absorbance of the nitro compound's characteristic peak. After the reaction is complete, the catalyst can be separated (e.g., by centrifugation or magnetic separation for magnetic nanoparticles), and the product can be extracted from the aqueous solution.[17]

Visualizing Reaction Pathways and Workflows

Workflow for Catalyst Screening in a Cross-Coupling Reaction

G General Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Aryl Halide, Coupling Partner, Base B Add Solvent and Palladium Catalyst/Ligand A->B C Degas and Purge with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Reaction (TLC, LC-MS, GC) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J K Calculate Yield J->K G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Ligand Exchange/ Activation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBr Ar-Br ArBr->ArPdBr BoronicAcid Ar'-B(OR)₂ BoronicAcid->ArPdOR Transmetalation Base Base (e.g., K₃PO₄) Base->ArPdBr

References

Comparative Analysis of the Reaction Kinetics of 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-bromo-N,N-dimethyl-3-nitroaniline. Due to the limited availability of direct kinetic studies on this specific molecule, this guide leverages experimental data from structurally similar compounds to provide an objective comparison and predict its reactivity. The analysis is based on established principles of physical organic chemistry, considering the electronic and steric effects of the bromo, nitro, and N,N-dimethylamino substituents on the aniline core.

Introduction

This compound is a substituted aromatic amine with potential applications in organic synthesis, particularly as an intermediate in the preparation of dyes and pharmaceuticals.[1][2] The reactivity of this compound is governed by the interplay of three substituents on the aniline ring: the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro and bromo groups. Understanding the kinetic profile of this molecule is crucial for optimizing reaction conditions and predicting its behavior in various chemical transformations.

Comparative Kinetic Data

Substituent(s)Relative Rate Constant (k/k₀)Activating/Deactivating Effect
-H (Aniline)1.00Reference
p-CH₃1.45Activating
p-Cl0.62Deactivating
p-Br0.55Deactivating
m-NO₂0.11Strongly Deactivating
p-NO₂0.09Strongly Deactivating
This compound (Inferred) Low to Very Low Strongly Deactivating

Data for substituted anilines is derived from studies on their iodination reactions.

The N,N-dimethylamino group is a strong activating group, the nitro group is a strong deactivating group, and the bromine atom is a moderately deactivating group. In this compound, the powerful electron-withdrawing effect of the nitro group at the meta position to the amino group, combined with the deactivating effect of the bromine at the para position, is expected to significantly reduce the electron density of the aromatic ring. This will make the compound substantially less reactive towards electrophilic aromatic substitution compared to unsubstituted aniline.

Experimental Protocols

The following are detailed methodologies for key experiments on related compounds that provide a framework for understanding the reaction kinetics of substituted anilines.

Kinetic Study of the Iodination of Substituted Anilines

This protocol is based on a study of the iodination of aniline and substituted anilines by pyridinium iodochloride in methanol.

  • Materials: Aniline, substituted anilines (e.g., p-toluidine, p-chloroaniline, m-nitroaniline), pyridinium iodochloride, methanol.

  • Procedure:

    • The reactions are carried out under pseudo-first-order conditions with an excess of the aniline substrate over pyridinium iodochloride.

    • The progress of the reaction is monitored by estimating the concentration of unreacted pyridinium iodochloride at different time intervals using iodometric titration.

    • Rate constants are determined from the linear plots of the logarithm of the pyridinium iodochloride concentration versus time.

    • The effect of substituents on the reaction rate is determined by comparing the rate constants of substituted anilines with that of unsubstituted aniline.[3]

Kinetic Study of the Reaction of Substituted Anilines with Chloramine T

This protocol is based on a study of the reaction between anilines and chloramine T to form N-chloroanilines.

  • Materials: Aniline, various substituted anilines, Chloramine T (CAT).

  • Procedure:

    • The reaction rates are measured by following the disappearance of CAT spectrophotometrically.

    • The reaction is studied under pseudo-first-order conditions with a large excess of the aniline.

    • The order of the reaction with respect to each reactant is determined by varying their initial concentrations.

    • The observed rate constants (k_obs) are calculated, and the data is analyzed to determine the equilibrium constant for the formation of a reaction intermediate and its decomposition rate constant.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the electronic effects of the substituents and a general workflow for kinetic analysis.

Electronic_Effects cluster_aniline This compound cluster_effects Electronic Effects Aniline Aniline Ring N(CH₃)₂ Br NO₂ Activating Electron Donating (Activating) Aniline:f1->Activating +R, -I Deactivating1 Electron Withdrawing (Deactivating) Aniline:f2->Deactivating1 -I, +R Deactivating2 Electron Withdrawing (Strongly Deactivating) Aniline:f3->Deactivating2 -R, -I

Caption: Electronic effects of substituents on the aniline ring.

Kinetic_Workflow start Start: Prepare Reactant Solutions mix Mix Reactants under Controlled Conditions start->mix monitor Monitor Reaction Progress (e.g., Spectroscopy, Titration) mix->monitor data Collect Data at Time Intervals monitor->data plot Plot Concentration vs. Time data->plot calculate Calculate Rate Constants plot->calculate analyze Analyze Effect of Substituents calculate->analyze end End: Determine Reaction Kinetics analyze->end

Caption: General workflow for a chemical kinetics experiment.

Conclusion

Based on the analysis of substituent effects and kinetic data from analogous compounds, this compound is predicted to be a significantly deactivated aromatic system. The strong electron-withdrawing nature of the nitro group, coupled with the inductive effect of the bromine atom, likely outweighs the activating effect of the N,N-dimethylamino group, especially in electrophilic aromatic substitution reactions. For nucleophilic aromatic substitution, the presence of the nitro group ortho and para to the bromine atom would activate the ring towards nucleophilic attack, making the bromine a potential leaving group.

Researchers working with this compound should anticipate the need for more forcing reaction conditions for electrophilic substitutions compared to simpler anilines. Conversely, it may exhibit enhanced reactivity in nucleophilic aromatic substitution reactions. Experimental validation of these predictions through direct kinetic studies would be a valuable contribution to the field.

References

Benchmarking "4-bromo-N,N-dimethyl-3-nitroaniline" as a Precursor in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"4-bromo-N,N-dimethyl-3-nitroaniline" is a substituted nitroaniline with potential applications as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a bromo substituent amenable to cross-coupling reactions and a directing nitro group, makes it an interesting candidate for carbon-carbon and carbon-nitrogen bond formation. However, a comprehensive review of available scientific literature reveals a significant lack of specific experimental data on its performance in common cross-coupling reactions.

This guide, therefore, provides a comparative overview based on established principles of organic chemistry and data from closely related analogues. While direct quantitative comparisons for "this compound" are not available, the information herein serves as a valuable resource for predicting its reactivity and for the design of synthetic routes.

Comparative Performance in Key Cross-Coupling Reactions

The performance of an aryl halide in cross-coupling reactions is primarily dictated by the nature of the halogen and the electronic properties of the aromatic ring. The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F. The presence of an electron-withdrawing nitro group can also influence the reaction kinetics.

Based on these principles, "this compound" is expected to be a moderately reactive substrate in common cross-coupling reactions. Below is a qualitative comparison with potential alternative precursors.

Table 1: Qualitative Performance Comparison of "this compound" and Alternatives

PrecursorReaction Type SuitabilityExpected ReactivityKey Considerations
This compound Suzuki, Buchwald-Hartwig, Heck, SonogashiraModerateGood balance of reactivity and stability. The nitro group may require specific catalyst and ligand optimization.
4-iodo-N,N-dimethyl-3-nitroanilineSuzuki, Buchwald-Hartwig, Heck, SonogashiraHighMore reactive, allowing for milder reaction conditions, but potentially less stable and more expensive.
4-chloro-N,N-dimethyl-3-nitroanilineSuzuki, Buchwald-HartwigLowLess reactive, often requiring more forcing conditions and specialized catalyst systems. More cost-effective.
4-bromo-3-nitroanilineSuzuki, Buchwald-Hartwig, Heck, SonogashiraModerateThe free amino group can coordinate to the catalyst, potentially requiring protection or specific ligands.
N,N-dimethyl-3-nitroanilineC-H activation reactionsVariableAvoids the use of halogens but requires specific directing groups and catalysts for regioselective C-H activation.

Experimental Protocols for Key Cross-Coupling Reactions

While specific protocols for "this compound" are not documented, the following general procedures for related substrates can be adapted and optimized. It is crucial to perform small-scale test reactions to determine the optimal conditions.

General Protocol for Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the mixture (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR')Ln Ar-Pd(II)(OR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR')Ln Ligand Exchange (Base, -X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR')Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow A Reaction Setup (Reagents, Solvent, Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

General Cross-Coupling Workflow

Nitration of N,N-dimethylaniline vs. N-methylation of 3-nitroaniline for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is critical for efficiency, yield, and purity. This guide provides an objective comparison of two common methods for synthesizing N,N-dimethyl-3-nitroaniline: the direct nitration of N,N-dimethylaniline and the N-methylation of 3-nitroaniline.

At a Glance: Performance Comparison

The two synthetic routes offer distinct advantages and disadvantages concerning yield, selectivity, and reaction conditions. The direct nitration of N,N-dimethylaniline is a one-step process but suffers from poor regioselectivity, necessitating a challenging separation of isomers. In contrast, the N-methylation of 3-nitroaniline provides excellent regioselectivity, targeting the amino group directly and avoiding isomeric byproducts on the aromatic ring.

ParameterRoute 1: Nitration of N,N-DimethylanilineRoute 2: N-Methylation of 3-Nitroaniline
Starting Material N,N-Dimethylaniline3-Nitroaniline
Primary Reagents Conc. HNO₃, Conc. H₂SO₄Formaldehyde, Formic Acid (Eschweiler-Clarke)
Reaction Temp. 5–10°C[1]~100°C (Reflux)[2]
Yield (Isolated) 56–63% (meta-isomer)[1]~74% (comparative yield for similar anilines)[3][4]
Key Byproducts p-Nitrodimethylaniline (14–18%)[1]None (CO₂ is evolved)[2]
Selectivity Low (produces meta/para mixture)High (selective N-methylation)
Purification Fractional precipitation/crystallization[1]Standard extraction and crystallization
Key Advantages Single transformation stepHigh selectivity, no isomeric byproducts
Key Disadvantages Isomer separation required, lower yield of pure desired productHigher reaction temperature

Synthetic Pathways Overview

The two pathways to N,N-dimethyl-3-nitroaniline begin from different starting materials and proceed via different reaction types. Route 1 is an electrophilic aromatic substitution, while Route 2 is a reductive amination.

cluster_0 Route 1: Nitration cluster_1 Route 2: N-Methylation A N,N-Dimethylaniline B N,N-Dimethyl-3-nitroaniline A->B HNO₃, H₂SO₄ 5-10°C C N,N-Dimethyl-4-nitroaniline (Byproduct) A->C HNO₃, H₂SO₄ 5-10°C D 3-Nitroaniline E N,N-Dimethyl-3-nitroaniline D->E HCHO, HCOOH Reflux

Figure 1. Synthetic routes to N,N-dimethyl-3-nitroaniline.

Experimental Protocols

Route 1: Nitration of N,N-Dimethylaniline

This protocol is adapted from a procedure published in Organic Syntheses[1]. It relies on the careful control of temperature and a pH-based separation of the resulting isomers.

1. Preparation of the Nitrating Mixture:

  • In a flask, cool 366 g (200 mL) of concentrated sulfuric acid (H₂SO₄).

  • With continuous stirring and cooling, slowly add 286 g (200 mL) of concentrated nitric acid (HNO₃). Maintain the temperature of the mixture below 20°C.

2. Nitration Reaction:

  • In a separate 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 1270 mL of concentrated H₂SO₄ and cool it in an ice bath.

  • Slowly add 363 g (3.0 moles) of N,N-dimethylaniline to the sulfuric acid, ensuring the temperature does not exceed 25°C.

  • Cool the resulting solution of dimethylaniline sulfate to 5°C.

  • Add the previously prepared nitrating mixture dropwise to the dimethylaniline sulfate solution. The tip of the dropping funnel should be kept beneath the surface of the solution.

  • Maintain the reaction temperature between 5°C and 10°C throughout the addition, which typically takes about 1.5 hours. Small pieces of dry ice can be added directly to the mixture for temperature control[1].

  • After the addition is complete, stir the solution at 5–10°C for an additional hour.

3. Isomer Separation and Product Isolation:

  • Pour the reaction mixture into 6 liters of an ice-water slurry with vigorous stirring.

  • Slowly add concentrated ammonium hydroxide (NH₄OH) with efficient cooling to keep the temperature below 25°C. Continue addition until the precipitate's color changes from yellow to light orange. This selectively precipitates the p-nitrodimethylaniline byproduct.

  • Filter the crude p-nitrodimethylaniline and wash it with water. The yield of the para isomer is typically 14–18%[1].

  • To the combined filtrate and washings, add more concentrated NH₄OH until the solution is alkaline (pH ~8). This will precipitate the desired m-nitrodimethylaniline.

  • Collect the crude m-nitrodimethylaniline by filtration and wash it with water.

  • Recrystallize the crude product from 95% ethanol. The expected yield of bright orange crystals is 280–316 g (56–63%) with a melting point of 59–60°C[1].

Route 2: N-Methylation of 3-Nitroaniline (Eschweiler-Clarke Reaction)

This protocol is based on the well-established Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent to achieve exhaustive methylation of a primary amine to a tertiary amine[2][5].

1. Reaction Setup:

  • To a round-bottomed flask equipped with a reflux condenser, add 138 g (1.0 mole) of 3-nitroaniline.

  • Add 225 mL (6.0 moles) of 90% formic acid to the flask.

  • With stirring, add 245 mL (3.0 moles) of 37% aqueous formaldehyde. The addition may be exothermic.

2. Methylation Reaction:

  • Heat the reaction mixture to reflux (approximately 100-110°C). Vigorous evolution of carbon dioxide will be observed[2].

  • Maintain the reflux for 8-12 hours, or until the evolution of CO₂ ceases. The reaction can be monitored by TLC to confirm the consumption of the starting material and any monomethylated intermediate.

3. Product Isolation and Purification:

  • Cool the reaction mixture to room temperature and slowly add it to a beaker containing 1 liter of ice.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the solution is alkaline (pH > 8). Perform this step in a fume hood with efficient stirring, as it is highly exothermic.

  • The product, N,N-dimethyl-3-nitroaniline, will separate as an orange solid or oil.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure N,N-dimethyl-3-nitroaniline.

Concluding Remarks

The choice between these two synthetic routes depends heavily on the specific needs of the researcher and the available resources.

  • Nitration of N,N-dimethylaniline is a direct, one-step method. However, its primary drawback is the formation of a significant amount of the para-isomer, which requires a meticulous and potentially loss-prone separation process. The strong acidic and nitrating conditions also require careful handling and waste disposal.

  • N-Methylation of 3-nitroaniline via the Eschweiler-Clarke reaction is highly advantageous in terms of selectivity. It avoids the issue of aromatic ring isomerization, leading to a cleaner reaction profile and simpler purification. While it requires a higher reaction temperature, the reagents are common and the procedure is robust, typically providing higher yields of the desired product without the need for complex isomer separation.

For applications where high purity is paramount and separation of isomers is to be avoided, the N-methylation of 3-nitroaniline is the superior and more efficient synthetic strategy .

References

A Comparative Guide to the Synthetic Applications of 4-bromo-N,N-dimethyl-3-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate starting materials and intermediates is paramount to the successful and efficient construction of complex target molecules. Substituted anilines, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This guide provides a detailed comparison of 4-bromo-N,N-dimethyl-3-nitroaniline and its key isomers, focusing on their synthetic accessibility, physicochemical properties, and differential applications in various synthetic endeavors. Understanding the nuanced differences between these isomers can empower researchers to make more informed decisions in the design and execution of their synthetic strategies.

Physicochemical and Spectroscopic Properties

The seemingly subtle variation in the substitution pattern on the aniline ring among these isomers leads to distinct physicochemical and spectroscopic characteristics. These differences can significantly influence their reactivity, solubility, and ease of purification. A summary of their key properties is presented below.

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₉BrN₂O₂245.07Not ReportedNot Reported
2-bromo-N,N-dimethyl-4-nitroaniline C₈H₉BrN₂O₂245.07Not ReportedNot Reported
4-bromo-N,N-dimethyl-2-nitroaniline C₈H₉BrN₂O₂245.07Not ReportedNot Reported
2-bromo-N,N-dimethyl-5-nitroaniline Not Widely AvailableC₈H₉BrN₂O₂245.07Not ReportedNot Reported
3-bromo-N,N-dimethyl-4-nitroaniline Not Widely AvailableC₈H₉BrN₂O₂245.07Not ReportedNot Reported

Synthetic Applications and Reactivity Comparison

The strategic placement of the bromo, nitro, and dimethylamino groups dictates the regioselectivity of subsequent reactions and the overall synthetic utility of each isomer.

This compound and its isomers are primarily utilized as intermediates in the synthesis of dyes and pharmaceuticals.[1][2] The electron-withdrawing nature of the nitro group and the directing effects of the dimethylamino and bromo substituents play a crucial role in their reactivity.

For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization. The position of these groups relative to each other determines the steric hindrance and electronic environment around the reactive sites, thereby influencing the choice of reagents and reaction conditions.

2-bromo-4-nitroaniline , a related non-dimethylated analog, is a known intermediate in the synthesis of azo disperse dyes.[3][4] The presence of the primary amine allows for diazotization followed by coupling reactions. The N,N-dimethylated counterparts can be expected to have altered reactivity and solubility profiles.

Experimental Protocols

Detailed and directly comparative experimental protocols for the synthesis of all isomers are not available in a single source. However, general synthetic strategies involve the bromination and nitration of N,N-dimethylaniline or the N,N-dimethylation of the corresponding bromo-nitroaniline. The order of these steps is crucial for achieving the desired regiochemistry.

General Synthetic Workflow

The synthesis of these isomers typically follows a multi-step process, the order of which is critical for achieving the desired substitution pattern. The following diagram illustrates the logical relationships in the synthetic planning.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediates cluster_final Final Product N,N-dimethylaniline N,N-dimethylaniline Bromination Bromination N,N-dimethylaniline->Bromination e.g., Br2, NBS Nitration Nitration N,N-dimethylaniline->Nitration e.g., HNO3/H2SO4 Bromo-N,N-dimethylaniline_isomers Bromo-N,N-dimethylaniline (Isomeric Mixture/Pure) Bromination->Bromo-N,N-dimethylaniline_isomers Nitro-N,N-dimethylaniline_isomers Nitro-N,N-dimethylaniline (Isomeric Mixture/Pure) Nitration->Nitro-N,N-dimethylaniline_isomers Nitration_step2 Bromo-N,N-dimethylaniline_isomers->Nitration_step2 Nitration Bromination_step2 Nitro-N,N-dimethylaniline_isomers->Bromination_step2 Bromination Target_Isomer Bromo-N,N-dimethyl-nitroaniline (Specific Isomer) Nitration_step2->Target_Isomer Purification Bromination_step2->Target_Isomer Purification

Caption: Synthetic strategy for bromo-N,N-dimethyl-nitroanilines.

Example Protocol: Synthesis of 4-bromo-2-nitroaniline

A representative protocol for a related compound, 4-bromo-2-nitroaniline, involves the nitration of 4-bromoaniline followed by hydrolysis.[2] A similar approach, starting with the appropriate N,N-dimethylated aniline, could be envisioned for the target isomers.

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Acetic anhydride

  • Nitric acid

  • Hydrochloric acid

  • Ice

Procedure:

  • Protection of the amino group: 4-bromo-N,N-dimethylaniline is reacted with acetic anhydride.

  • Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature.

  • Hydrolysis: The resulting nitro-acylated compound is hydrolyzed with aqueous hydrochloric acid to yield the final product.

  • Purification: The product is isolated by filtration and can be further purified by recrystallization.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bromo-nitroaniline derivative.

G Start Starting Material (e.g., 4-bromoaniline) Protection Protection with Acetic Anhydride Start->Protection Nitration Nitration with HNO3/H2SO4 Protection->Nitration Hydrolysis Hydrolysis with HCl (aq) Nitration->Hydrolysis Isolation Isolation by Filtration Hydrolysis->Isolation Purification Recrystallization Isolation->Purification Final_Product Final Product (e.g., 4-bromo-2-nitroaniline) Purification->Final_Product

Caption: Experimental workflow for a bromo-nitroaniline synthesis.

Conclusion

While this compound and its isomers share the same molecular formula, their distinct substitution patterns impart unique chemical personalities that dictate their utility in synthetic chemistry. The choice of a specific isomer can significantly impact the outcome of a synthetic sequence, influencing reaction rates, yields, and the properties of the final products. Although a comprehensive, side-by-side comparison of all isomers is hampered by the limited availability of experimental data for some, this guide provides a framework for understanding their key differences. Further research into the synthesis and reactivity of the less-characterized isomers would be a valuable contribution to the field, potentially unlocking new synthetic pathways and applications.

References

Safety Operating Guide

Proper Disposal of 4-bromo-N,N-dimethyl-3-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-bromo-N,N-dimethyl-3-nitroaniline is critical for maintaining a secure research environment. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, emphasizing safety and regulatory compliance. The following procedures are based on information for closely related compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 70076-04-9).

Key Safety and Hazard Information (Data from Related Compounds)

Property4-Bromo-N,N-dimethylanilineN,N-Dimethyl-3-nitroaniline4-Bromo-3-nitroaniline
CAS Number 586-77-6619-31-853324-38-2
Molecular Formula C₈H₁₀BrNC₈H₁₀N₂O₂C₆H₅BrN₂O₂
Molecular Weight 200.08 g/mol 166.18 g/mol 217.02 g/mol
Melting Point 52-54 °C[1]-174-177 °C
Boiling Point 264 °C[1]--
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][2]Harmful if swallowed, in contact with skin, or if inhaled.[3]Causes skin and serious eye irritation. May cause respiratory irritation.[4]

Experimental Protocols: Disposal Procedure

The proper disposal of this compound should be conducted in a controlled laboratory setting, adhering to all local, state, and federal regulations for hazardous waste. The following step-by-step methodology is a general guideline based on the disposal of similar aromatic amines and halogenated nitro compounds.

Personnel Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]

  • All handling of the compound and its waste should be performed in a well-ventilated fume hood.[1]

Step 1: Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a dedicated, clearly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1] The container should be made of a compatible material.[5]

Step 2: Waste Characterization

  • The waste is considered hazardous due to its likely toxicity and the presence of halogen and nitro groups. It falls under the category of halogenated organic waste.

Step 3: Neutralization/Treatment (if applicable and feasible in-house)

  • For small quantities, chemical degradation may be an option for trained personnel. One possible method for destroying halogenated and aromatic compounds is using Fenton's reagent, which breaks them down into simpler, less toxic compounds. However, this reaction is exothermic and should be performed with caution in small, controlled steps.[6]

  • It is strongly recommended that this waste be disposed of through a licensed hazardous waste disposal company without in-house treatment. [5]

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][5]

Step 5: Disposal

  • Arrange for the collection and disposal of the hazardous waste through a certified environmental management company.[4][5]

  • Provide the disposal company with a complete characterization of the waste.

  • Dispose of the contents and container to an approved waste disposal plant.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Proper Disposal Workflow for this compound A Start: Generation of Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Characterize as Halogenated Organic Waste C->E F Contact Licensed Hazardous Waste Disposal Company D->F E->F G Arrange for Pickup and Proper Disposal F->G H End: Waste Disposed in Compliance with Regulations G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-bromo-N,N-dimethyl-3-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-bromo-N,N-dimethyl-3-nitroaniline

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including 4-bromo-3-nitroaniline and 4-bromo-N,N-dimethylaniline, and general best practices for handling aromatic nitro and halogenated aniline compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1] A comprehensive PPE strategy is mandatory to mitigate exposure risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for short-term protection.[7][8] Always inspect gloves before use and replace them immediately if contaminated.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[3]
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[6]

  • Minimize the generation of dust during handling.[9]

3. During the Experiment:

  • Keep all containers with the chemical clearly labeled.

  • Avoid contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[6]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[2][6] Avoid actions that generate dust.[9][10]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated and clearly labeled hazardous waste container.[5]

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Procedure: Dispose of the chemical waste through your institution's designated hazardous waste management program.[2] Do not dispose of this chemical down the drain or in the regular trash.[10] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.